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Icosapent

Cat. No.: B1674359
CAS No.: 10417-94-4
M. Wt: 302.5 g/mol
InChI Key: JAZBEHYOTPTENJ-JLNKQSITSA-N
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Description

Historical Perspectives in Eicosapentaenoic Acid Research

The journey of EPA research is a compelling narrative of scientific discovery that has evolved over several decades. The initial clues to the significance of omega-3 fatty acids emerged from observations of the Greenland Inuit population in the late 1960s and 1970s. Danish researchers Jørn Dyerberg and Hans Olaf Bang were intrigued by the low incidence of coronary heart disease among the Inuit, despite their high-fat diet rich in seal meat, fish, and whale. omegaquant.combarebiology.comomegaquant.com Their investigations led to the "discovery" of omega-3 fatty acids in the Inuit's diet and blood. omegaquant.com

A pivotal moment in EPA research came in 1978 with the publication of a landmark paper in The Lancet by Dyerberg and his colleagues. omegaquant.com This paper proposed that EPA, abundant in the seafood consumed by the Inuit, could substitute for arachidonic acid in platelets, thereby reducing their "stickiness" and the risk of thrombosis and atherosclerosis. omegaquant.com This hypothesis challenged the prevailing view that all dietary fats were detrimental to cardiovascular health and catapulted omega-3 fatty acids, particularly EPA, into the scientific spotlight. omegaquant.com

The 1980s saw a surge in research interest. A significant publication in the New England Journal of Medicine in 1985 further solidified the link between fish consumption and reduced mortality from coronary heart disease. omegaquant.com Landmark trials such as the Diet and Reinfarction Trial (DART) and the Gruppo Italiano per lo Studio della Sopravvivenza nell'Infarto Miocardico (GISSI)-Prevenzione trial in the following years provided further evidence for the cardiovascular benefits of omega-3 fatty acids. omegaquant.com

The following table provides a timeline of key historical milestones in EPA research:

YearMilestoneKey Findings/Significance
Late 1960s - 1970s Greenland Inuit StudiesDanish researchers Dyerberg and Bang observed low rates of heart disease in the Inuit population despite a high-fat diet, leading to the "discovery" of omega-3s. omegaquant.combarebiology.comomegaquant.com
1978 The Lancet PublicationDyerberg et al. proposed that EPA from seafood could reduce platelet aggregation, a key factor in thrombosis and atherosclerosis. omegaquant.com
1985 New England Journal of Medicine PublicationPublished papers showing an inverse relationship between fish consumption and mortality from coronary heart disease. omegaquant.com
1989 Diet and Reinfarction Trial (DART)Showed that advising post-myocardial infarction patients to eat oily fish reduced all-cause mortality. omegaquant.com
1999 GISSI-Prevenzione TrialA large-scale trial that demonstrated the benefits of fish oil supplements in reducing cardiovascular events. omegaquant.com

Academic Significance of Eicosapentaenoic Acid as an Omega-3 Polyunsaturated Fatty Acid

Eicosapentaenoic acid is one of the three main omega-3 fatty acids involved in human physiology, alongside alpha-linolenic acid (ALA) and docosahexaenoic acid (DHA). wikipedia.org While ALA is an essential fatty acid that must be obtained from the diet, the human body's ability to convert ALA into EPA is limited. wikipedia.orgwikipedia.org Therefore, direct dietary intake of EPA from sources like oily fish and fish oils is the most efficient way to increase its levels in the body. wikipedia.orgnih.gov

The academic significance of EPA stems from its multifaceted roles in cellular physiology. EPA is a precursor to a group of signaling molecules known as eicosanoids, including prostaglandin-3, thromboxane-3, and leukotriene-5. wikipedia.org These eicosanoids derived from EPA often have different, and sometimes opposing, effects to those derived from the omega-6 fatty acid arachidonic acid. nih.gov For instance, thromboxane-3, derived from EPA, is a weak platelet aggregator, in contrast to the potent pro-aggregatory effects of thromboxane-2 derived from arachidonic acid. mdpi.com

Furthermore, EPA can be incorporated into the phospholipid membranes of cells, influencing their physical properties, membrane fluidity, and the function of membrane-bound proteins. nih.govnih.gov Through these mechanisms, EPA can modulate cell signaling pathways and gene expression. nih.gov

The following table summarizes the key characteristics and biological significance of EPA:

CharacteristicDescriptionAcademic Significance
Chemical Structure 20-carbon chain with 5 cis double bonds (20:5n-3) wikipedia.orgThe specific structure allows it to be a precursor for a unique set of eicosanoids and to be incorporated into cell membranes, influencing their properties. wikipedia.orgnih.govnih.gov
Metabolic Precursor Precursor to prostaglandin-3, thromboxane-3, and leukotriene-5 eicosanoids wikipedia.orgThese EPA-derived mediators often have anti-inflammatory and less pro-thrombotic properties compared to those derived from arachidonic acid. nih.govmdpi.com
Cellular Function Influences cell membrane fluidity, cell signaling, and gene expression nih.govnih.govModulates a wide range of physiological processes, including inflammation and cardiovascular function. nih.govnih.gov
Dietary Source Primarily found in oily fish and fish oil supplements wikipedia.orgnih.govThe limited conversion from ALA makes direct dietary intake crucial for maintaining adequate levels. wikipedia.orgwikipedia.org

Evolution of Research Paradigms for Eicosapentaenoic Acid

The research paradigms for EPA have evolved significantly, moving from broad epidemiological observations to highly specific molecular and clinical investigations.

Early research focused on the association between fish consumption and cardiovascular health. omegaquant.combarebiology.com This led to a paradigm centered on the general benefits of "fish oil," which contains both EPA and DHA. wikipedia.org Many early clinical trials used formulations containing a mixture of these two omega-3 fatty acids. nih.gov

However, as research progressed, a new paradigm emerged that sought to differentiate the specific effects of EPA from those of DHA. nih.govnih.gov Studies began to investigate the distinct roles of these two fatty acids in various physiological processes, revealing that they can have different, and sometimes divergent, effects on cellular functions. nih.govresearchgate.net For example, some research suggests that DHA may have a more pronounced effect on lowering triglycerides, while EPA may be more effective in reducing platelet activation. nih.govresearchgate.net

This shift led to the development of highly purified, prescription-grade forms of EPA, such as icosapent ethyl. nih.govnih.gov The focus then moved towards large-scale, randomized controlled trials designed to evaluate the efficacy of high-dose, EPA-only therapy. A prominent example is the REDUCE-IT (Reduction of Cardiovascular Events with this compound Ethyl–Intervention Trial), which demonstrated a significant reduction in cardiovascular events in high-risk patients treated with this compound ethyl. jacc.orgnih.gov

In contrast, other trials like the STRENGTH (Long-Term Outcomes Study to Assess Statin Residual Risk with Epanova in High Cardiovascular Risk Patients with Hypertriglyceridemia) trial, which used a combination of EPA and DHA, did not show a significant cardiovascular benefit. nih.govclevelandclinic.org These differing outcomes have further fueled the debate and research into the specific mechanisms of action of EPA.

The current research paradigm is increasingly focused on the pleiotropic effects of EPA beyond its impact on triglycerides. nih.gov Researchers are exploring its anti-inflammatory, antioxidant, and membrane-stabilizing properties as key contributors to its observed clinical benefits. nih.govnih.govnih.gov The "Omega-3 Index," which measures the levels of EPA and DHA in red blood cell membranes, has also emerged as a potential biomarker for cardiovascular risk. omegaquant.com

The following table outlines the evolution of research paradigms for EPA:

Research ParadigmTime PeriodKey FocusNotable Studies/Concepts
Epidemiological Observation & General Fish Oil Benefits 1970s - 1990sAssociation between fish consumption and cardiovascular health. Benefits of combined EPA and DHA.Greenland Inuit Studies, DART, GISSI-Prevenzione omegaquant.combarebiology.comomegaquant.com
Differentiation of EPA and DHA Effects 2000s - PresentInvestigating the distinct physiological roles and mechanisms of EPA versus DHA.Studies comparing the effects of EPA and DHA on triglycerides, platelet aggregation, and cell function. nih.govnih.govresearchgate.net
High-Dose, Purified EPA Monotherapy 2010s - PresentEvaluating the efficacy of high-dose, prescription-grade EPA for cardiovascular risk reduction.REDUCE-IT, JELIS jacc.orgnih.gov
Pleiotropic Mechanisms and Biomarkers PresentExploring the multiple mechanisms of EPA's action beyond lipid-lowering, including anti-inflammatory and membrane-stabilizing effects. Use of biomarkers like the Omega-3 Index.Ongoing research into EPA's effects on inflammation, oxidative stress, and plaque stability. omegaquant.comnih.govnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O2 B1674359 Icosapent CAS No. 10417-94-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZBEHYOTPTENJ-JLNKQSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041023
Record name Timnodonic acid
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Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Eicosapentaenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001999
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CAS No.

10417-94-4
Record name Timnodonic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Icosapent [INN]
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Record name Icosapent
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Record name Timnodonic acid
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Record name ICOSAPENT
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Record name Eicosapentaenoic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Eicosapentaenoic Acid Biosynthesis and Metabolic Pathways

Endogenous Biosynthesis of Eicosapentaenoic Acid

The endogenous production of EPA occurs through the conversion of essential fatty acids, a process that is regulated by the activity of specific enzyme systems located in various cellular compartments.

The primary precursor for the endogenous synthesis of EPA is the essential omega-3 fatty acid, alpha-linolenic acid (ALA), which must be obtained from the diet. mdpi.com The conversion process involves a series of desaturation and elongation steps. The initial and rate-limiting step is the conversion of ALA (18:3, n-3) to stearidonic acid (SDA, 18:4, n-3). wikipedia.org This is followed by the elongation of SDA to eicosatetraenoic acid (ETA, 20:4, n-3), which is then finally desaturated to form eicosapentaenoic acid (EPA, 20:5, n-3). wikipedia.org

The conversion of ALA to EPA is catalyzed by a coordinated action of desaturase and elongase enzymes. These enzymes are shared between the omega-3 and omega-6 fatty acid synthesis pathways. rsc.orgnih.gov

Desaturases : These enzymes introduce double bonds into the fatty acid chains. nih.gov The key desaturases in EPA synthesis are:

Delta-6 Desaturase (Δ6D) , encoded by the FADS2 gene, catalyzes the initial desaturation of ALA to SDA. wikipedia.orgmdpi.com

Elongases : These enzyme systems are responsible for extending the carbon chain of the fatty acid. The primary elongase involved in this pathway is:

Elongation of Very Long-Chain Fatty Acids Protein 5 (ELOVL5) , which catalyzes the two-carbon chain elongation of SDA to form ETA. mdpi.comrsc.org

The expression and activity of these enzymes are crucial for maintaining physiological concentrations of EPA. mdpi.comnih.gov

Table 1: Key Enzymes in Eicosapentaenoic Acid Biosynthesis

Enzyme Gene Step Substrate Product
Delta-6 Desaturase FADS2 Desaturation Alpha-Linolenic Acid (ALA) Stearidonic Acid (SDA)
Elongase 5 ELOVL5 Elongation Stearidonic Acid (SDA) Eicosatetraenoic Acid (ETA)
Delta-5 Desaturase FADS1 Desaturation Eicosatetraenoic Acid (ETA) Eicosapentaenoic Acid (EPA)

In mammals, the biosynthesis of long-chain PUFAs, including EPA, primarily occurs in the endoplasmic reticulum of the liver. rsc.org The desaturase and elongase enzymes are membrane-bound proteins located within this organelle. nih.govyoutube.com

In photosynthetic organisms like microalgae, the biosynthetic pathways can involve multiple cellular compartments. Studies in the microalga Porphyridium cruentum suggest that EPA synthesis involves both cytoplasmic and chloroplastic lipids. nih.gov In this proposed model, fatty acids synthesized in the cytoplasm on phosphatidylcholine are modified and then transferred to the chloroplast for further desaturation into EPA on galactolipids. nih.gov This highlights that while the fundamental enzymatic steps are conserved, the cellular location and lipid carriers can differ between organisms.

Eicosapentaenoic Acid Metabolism and Derivatization

Once synthesized or obtained from the diet, EPA can be metabolized by several enzymatic pathways, leading to the production of a diverse array of bioactive lipid mediators. These mediators are involved in regulating inflammation and other physiological processes. EPA competes with the omega-6 fatty acid arachidonic acid (AA) for the same enzymes, often resulting in metabolites with different and less potent inflammatory activities than their AA-derived counterparts. nih.gov

The cyclooxygenase (COX) enzymes (COX-1 and COX-2) metabolize EPA to produce the 3-series prostanoids. researchgate.net This is in contrast to the 2-series prostanoids derived from AA.

Prostaglandins (B1171923) : EPA is converted to prostaglandins of the 3-series, such as Prostaglandin (B15479496) E3 (PGE3). nih.gov

Thromboxanes : The action of COX enzymes on EPA also yields Thromboxane A3 (TXA3). wikipedia.org

These EPA-derived eicosanoids are generally considered to be less pro-inflammatory and less pro-aggregatory than the corresponding 2-series metabolites derived from arachidonic acid. wikipedia.org

The lipoxygenase (LOX) enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) also metabolize EPA, leading to the formation of leukotrienes and specialized pro-resolving mediators (SPMs). researchgate.netresearchgate.netresearchgate.net

Leukotrienes : EPA is converted by 5-LOX to leukotrienes of the 5-series, such as Leukotriene B5 (LTB5). LTB5 is a significantly less potent neutrophil chemoattractant compared to its arachidonic acid-derived counterpart, LTB4. researchgate.net

Hydroxyeicosapentaenoic Acids (HEPEs) : LOX enzymes produce various HEPEs, such as 12-HEPE, from EPA. nih.govresearchgate.net

Specialized Pro-Resolving Mediators (SPMs) : EPA is the precursor to the E-series resolvins, a class of SPMs that actively promote the resolution of inflammation. nih.govmdpi.com The biosynthesis of these molecules, such as Resolvin E1 (RvE1) and Resolvin E2 (RvE2), involves sequential actions of different enzymes, including COX-2 and LOX. researchgate.netnih.gov These mediators play a key role in limiting tissue damage and restoring homeostasis after an inflammatory response. researchgate.net

While protectins and maresins are also crucial SPMs, they are primarily derived from docosahexaenoic acid (DHA), another important omega-3 fatty acid, rather than EPA. researchgate.netnih.govnih.govjumedicine.com

Table 2: Major Metabolites of Eicosapentaenoic Acid

Pathway Key Enzyme(s) Metabolite Class Specific Examples
Cyclooxygenase (COX) COX-1, COX-2 Prostanoids Prostaglandin E3 (PGE3), Thromboxane A3 (TXA3)
Lipoxygenase (LOX) 5-LOX, 12-LOX, 15-LOX Leukotrienes Leukotriene B5 (LTB5)
Lipoxygenase (LOX) Various LOX Hydroxy Fatty Acids 12-Hydroxyeicosapentaenoic acid (12-HEPE)
LOX, COX Various Resolvins (E-Series) Resolvin E1 (RvE1), Resolvin E2 (RvE2)

Cytochrome P450 (CYP) Pathway Metabolites of Eicosapentaenoic Acid (e.g., Epoxyeicosatetraenoic Acids (EEQs))

Eicosapentaenoic acid (EPA) is a substrate for cytochrome P450 (CYP) enzymes, which convert it into a group of biologically active epoxides known as epoxyeicosatetraenoic acids (EEQs or EpETEs). wikipedia.org This metabolic process, often referred to as the "third branch of the arachidonic acid cascade," is complementary to the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.gov CYP epoxygenases metabolize EPA by adding an oxygen atom across one of its double bonds, leading to the formation of various EEQ regioisomers. wikipedia.orgresearchgate.net

The primary EEQ regioisomers produced from EPA include 17,18-EEQ, 14,15-EEQ, 11,12-EEQ, 8,9-EEQ, and 5,6-EEQ. wikipedia.org The formation of these metabolites is catalyzed by several human CYP isoforms, such as CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2C18, CYP2C19, CYP2E1, CYP2J2, and CYP3A4. wikipedia.org Notably, many of these enzymes show a preference for EPA over arachidonic acid (AA), metabolizing it at equal or higher rates. nih.govnih.gov For instance, CYP2C8 and CYP2C9 exhibit high epoxygenase activity for both EPA and AA, with the 17,18-double bond being the preferred site of epoxidation for EPA. nih.gov The most prominent EEQ formed in vivo is 17,18-EEQ. nih.govmdpi.com

These EPA-derived epoxides are not merely metabolic byproducts; they possess distinct biological activities. For example, 17,18-EEQ has been shown to have vasodilatory and anti-inflammatory effects. nih.govnih.gov The production of EEQs occurs in various tissues, including the endothelium of blood vessels, heart muscle, kidneys, and brain. wikipedia.org

Table 1: Major CYP Isoforms and their EPA-Derived Metabolites

CYP IsoformPrimary EPA Metabolite(s)
CYP2C817,18-EEQ
CYP2C917,18-EEQ, 14,15-EEQ
CYP2J217,18-EEQ
CYP1A217,18-EEQ
CYP2E1Various EEQs

Soluble Epoxide Hydrolase (sEH) Mediated Metabolism of Eicosapentaenoic Acid Derivatives

The biological activity of EEQs is tightly regulated by the enzyme soluble epoxide hydrolase (sEH). nih.govuq.edu.au This enzyme is ubiquitously distributed in various tissues and plays a crucial role in the degradation of epoxy fatty acids. uq.edu.aufrontiersin.org sEH metabolizes EEQs by hydrolyzing the epoxide group, which involves the addition of a water molecule to form their corresponding diols, known as dihydroxyeicosatetraenoic acids (DHEQs). researchgate.netuq.edu.auresearchgate.net

This conversion is a key deactivation step, as the resulting diols are generally considered to be less biologically active than their parent epoxides. nih.govuq.edu.au For example, the potent metabolite 17,18-EEQ is hydrolyzed by sEH to the less active 17,18-dihydroxyeicosatetraenoic acid (17,18-DHEQ). The rapid metabolism of EEQs by sEH ensures a precise regulation of their signaling and prevents prolonged biological effects. nih.govnih.gov Inhibition of sEH has been explored as a therapeutic strategy to increase the levels of beneficial epoxy fatty acids, including EEQs. nih.govuq.edu.au

Interplay between Eicosapentaenoic Acid and Arachidonic Acid Metabolism

A significant interplay exists between the metabolic pathways of eicosapentaenoic acid (EPA) and the omega-6 fatty acid, arachidonic acid (AA). nih.govmdpi.com Both fatty acids are substrates for the same families of enzymes—cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP)—leading to a competitive interaction for these metabolic pathways. nih.govnih.govresearchgate.netresearchgate.net

When both fatty acids are present, EPA competes with AA for access to the active sites of these enzymes. nih.govresearchgate.netresearchgate.net This competition can lead to a decrease in the production of AA-derived eicosanoids, which are often potent mediators of inflammation, platelet aggregation, and vasoconstriction. mdpi.commdpi.com

COX Pathway : EPA is a poorer substrate for COX enzymes compared to AA. nih.gov The prostaglandins (PG) and thromboxanes (TX) derived from EPA (e.g., PGE₃, TXA₃) are generally less biologically active than their AA-derived counterparts (e.g., PGE₂, TXA₂). nih.gov For example, TXA₃ is a much weaker vasoconstrictor and platelet aggregator than TXA₂.

LOX Pathway : Similarly, in the LOX pathway, EPA is converted to 5-series leukotrienes (e.g., LTB₅). nih.gov LTB₅ is a less potent chemoattractant for inflammatory cells compared to the AA-derived LTB₄. nih.gov

CYP Pathway : EPA also competes with AA for metabolism by CYP enzymes. nih.govnih.gov Many CYP isoforms metabolize EPA as efficiently as, or even more efficiently than, AA. nih.govnih.gov This leads to the production of EEQs instead of the AA-derived epoxyeicosatrienoic acids (EETs). nih.govnih.gov The resulting shift in the balance from EETs to EEQs can have significant physiological consequences, as these epoxides can have different, and sometimes opposing, biological effects. nih.gov For instance, dietary supplementation with EPA has been shown to alter the ratio of EETs to EEQs in tissues. nih.govnih.govresearchgate.net

This competitive metabolism means that an increased intake of EPA can shift the balance of eicosanoid production towards a less inflammatory and pro-aggregatory profile. mdpi.com

Table 2: Comparison of EPA and AA Metabolites

Metabolic PathwayArachidonic Acid (AA) MetaboliteGeneral Effect of AA MetaboliteEicosapentaenoic Acid (EPA) MetaboliteGeneral Effect of EPA Metabolite
Cyclooxygenase (COX)Prostaglandins (2-series, e.g., PGE₂), Thromboxanes (2-series, e.g., TXA₂)Potent pro-inflammatory, pro-aggregatoryProstaglandins (3-series, e.g., PGE₃), Thromboxanes (3-series, e.g., TXA₃)Weakly inflammatory, weakly pro-aggregatory
Lipoxygenase (LOX)Leukotrienes (4-series, e.g., LTB₄)Potent chemoattractant, pro-inflammatoryLeukotrienes (5-series, e.g., LTB₅)Weak chemoattractant, weakly inflammatory
Cytochrome P450 (CYP)Epoxyeicosatrienoic acids (EETs)Vasodilatory, anti-inflammatoryEpoxyeicosatetraenoic acids (EEQs)Potent vasodilatory, anti-inflammatory

Cellular and Molecular Mechanisms of Eicosapentaenoic Acid Action

Eicosapentaenoic Acid Influence on Cell Membrane Dynamics and Lipid Rafts

The cell membrane is a dynamic structure, and its composition and biophysical properties are critical for cellular function. EPA can significantly alter the membrane's characteristics by integrating into its phospholipid bilayer, which in turn affects the organization of lipid rafts—microdomains enriched in cholesterol and sphingolipids that play a crucial role in signal transduction.

Table 1: Effect of Eicosapentaenoic Acid on Membrane Composition

Cellular Component Effect of Eicosapentaenoic Acid References
Membrane Phospholipids (B1166683) Incorporation of EPA, leading to an increase in unsaturated fatty acyl chains. researchgate.netnih.gov
Lipid Rafts Alters lipid composition with a notable increase in unsaturated fatty acids. nih.gov
Exoplasmic and Cytoplasmic Leaflets Effective incorporation of EPA into both leaflets of the membrane. nih.gov

The introduction of EPA into the cell membrane has profound effects on its fluidity and structural organization. Studies have shown that EPA can reduce membrane fluidity. mdpi.comnih.gov In contrast, docosahexaenoic acid (DHA), another omega-3 fatty acid, has been observed to increase membrane fluidity. mdpi.comahajournals.org The combination of EPA and DHA has been reported to increase membrane fluidity compared to control membranes and those treated with EPA alone. ahajournals.org

Table 2: Impact of Eicosapentaenoic Acid on Membrane Properties

Membrane Property Effect of Eicosapentaenoic Acid References
Membrane Fluidity Reduces fluidity when acting alone. mdpi.comnih.gov
Cholesterol Domains Inhibits the formation of cholesterol crystalline domains. nih.gov
Membrane Structure Adopts an extended conformation, influencing membrane width. nih.govahajournals.org

Eicosapentaenoic Acid Modulation of Gene Expression and Transcription Factor Activity

EPA and its metabolites can act as signaling molecules that modulate the activity of various transcription factors, thereby influencing the expression of a multitude of genes involved in inflammation, lipid metabolism, and antioxidant defense.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play critical roles in lipid and glucose metabolism. Eicosapentaenoic acid is a known natural ligand for PPARs. Specifically, EPA has been shown to activate PPARγ, leading to a cascade of downstream events including cell cycle exit and lipid accumulation. nih.gov

Furthermore, studies have indicated that oxidized derivatives of EPA can potently activate PPARα. nih.gov This activation of PPARα by oxidized EPA is a key mechanism through which some of the anti-inflammatory effects of fish oil are mediated. ahajournals.orgnih.gov The activation of different PPAR isoforms by EPA and its metabolites highlights the complexity of its regulatory roles in cellular metabolism and signaling.

Table 3: Eicosapentaenoic Acid and PPAR Activation

PPAR Isoform Activating Molecule Downstream Effects References
PPARγ Eicosapentaenoic Acid (EPA) Cell cycle exit, lipid accumulation. nih.gov
PPARα Oxidized Eicosapentaenoic Acid Inhibition of NF-κB activation. ahajournals.orgnih.gov

The Nuclear Factor-κB (NF-κB) pathway is a central regulator of inflammatory responses. EPA has been demonstrated to inhibit the activation of NF-κB. nih.govlifeextension.com One of the primary mechanisms of this inhibition is the prevention of the phosphorylation and subsequent degradation of the inhibitory subunit, IκBα. nih.gov By stabilizing IκBα, EPA effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. nih.gov

Interestingly, the inhibitory effect of EPA on the NF-κB pathway can be dependent on PPAR activation. Some studies have shown that EPA's ability to inhibit NF-κB is mediated through a PPARγ-dependent manner. cambridge.org In other contexts, particularly with oxidized EPA, the inhibition of NF-κB requires PPARα. ahajournals.orgnih.gov This indicates a crosstalk between the PPAR and NF-κB signaling pathways that is modulated by EPA.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govfrontiersin.org EPA has been found to upregulate the Nrf2 pathway, thereby enhancing the cell's antioxidant defense mechanisms. mdpi.com One of the proposed mechanisms for this upregulation involves the protein p62, which can competitively bind to Keap1, the primary negative regulator of Nrf2. nih.gov This binding leads to the degradation of Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of its target genes. nih.gov By activating the Nrf2 pathway, EPA can help to mitigate oxidative stress and its detrimental consequences. nih.gov

Differential Gene Expression Profiles Induced by Eicosapentaenoic Acid (e.g., THP-1 Macrophages)

Eicosapentaenoic acid (EPA) has been shown to significantly modulate gene expression in various cell types, with a notable impact on inflammatory and immune response pathways. In human THP-1 macrophages, a commonly used model for studying macrophage function, EPA induces dose-dependent changes in the expression of numerous genes.

Studies utilizing microarray analysis on lipopolysaccharide (LPS)-stimulated THP-1 macrophages have revealed that EPA treatment leads to a broad range of transcriptional alterations. Compared to docosahexaenoic acid (DHA), another prominent omega-3 fatty acid, EPA tends to affect a larger number of genes at equivalent concentrations. mdpi.com For instance, at concentrations of 10, 50, and 75 µM, EPA consistently altered the expression of a greater number of genes than DHA in LPS-stimulated THP-1 macrophages. mdpi.com

Pathway analysis of the differentially expressed genes indicates that EPA influences several key biological processes, including cell cycle regulation, apoptosis, immune and inflammatory responses, and oxidative stress. mdpi.com Specifically, EPA has been observed to down-regulate the expression of genes involved in the NF-κB signaling pathway, such as AKT1, MAPK, and NFKB itself. d-nb.info This down-regulation of key inflammatory signaling components contributes to the anti-inflammatory effects of EPA. Furthermore, EPA has been shown to suppress the mRNA expression of pro-inflammatory cytokines, including interleukin-1β (IL1B), monocyte chemoattractant protein-1 (MCP1), and tumor necrosis factor-alpha (TNFA) in THP-1 macrophages. d-nb.info

Interestingly, the timing of EPA administration in relation to an inflammatory stimulus can influence its effect on gene expression. For example, in stimulated THP-1 macrophages, EPA demonstrated a more pronounced anti-inflammatory effect on gene expression when administered after the inflammatory stimulus (post-incubation) compared to co-incubation with the stimulus. nih.gov

The following table summarizes the differential effects of EPA and DHA on gene expression in stimulated THP-1 macrophages.

Fatty AcidConcentration (µM)Effect on Gene ExpressionKey Pathways Affected
EPA 10, 50, 75Higher number of differentially expressed genes compared to DHA mdpi.comCell cycle, Inflammation, Apoptosis, Oxidative stress, Cancer mdpi.com
DHA 10, 50, 75Lower number of differentially expressed genes compared to EPA mdpi.comCell cycle, Inflammation, Apoptosis, Oxidative stress, Cancer mdpi.com

Eicosapentaenoic Acid Effects on Intracellular Signaling Pathways

Eicosapentaenoic acid (EPA) has been identified as a potent activator of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. The activation of AMPK by EPA has been observed in various cell types, including skeletal muscle cells and endothelial cells, and is implicated in many of the beneficial metabolic effects attributed to this fatty acid.

In skeletal muscle cells, EPA treatment has been shown to increase the AMP:ATP ratio, a key trigger for AMPK activation. mdpi.com This leads to the phosphorylation of AMPKα at threonine 172, a critical step for its activation. plos.org Activated AMPK then phosphorylates its downstream targets, such as acetyl-CoA carboxylase (ACC), leading to a cascade of metabolic changes. plos.org Specifically, EPA-induced AMPK activation in skeletal muscle cells stimulates glucose uptake through the translocation of glucose transporter type 4 (GLUT4) to the cell membrane. mdpi.comnih.gov This effect is mediated, at least in part, by the upstream kinase CaMKK, which is activated by an EPA-induced increase in intracellular calcium. mdpi.combohrium.com

In endothelial cells, EPA also stimulates AMPK phosphorylation and activity. plos.org This activation is linked to an increase in the expression of mitochondrial uncoupling protein-2 (UCP-2), which can alter the cellular AMP/ATP ratio. plos.org The activation of AMPK in endothelial cells by EPA leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), resulting in increased nitric oxide (NO) production and improved endothelial function. plos.orgnih.gov Pharmacological or genetic inhibition of AMPK has been shown to abolish the EPA-induced enhancement of NO release and eNOS phosphorylation, confirming the critical role of AMPK in this process. plos.org

The following table summarizes the key molecular events in the activation of the AMPK pathway by EPA.

Upstream EventKey MediatorDownstream EffectCellular Outcome
Increased AMP:ATP ratio mdpi.comAMPK Phosphorylation of ACC plos.orgIncreased glucose uptake mdpi.com
Increased intracellular Ca2+ mdpi.comCaMKK Phosphorylation of p38 MAPK mdpi.comGLUT4 translocation mdpi.com
Upregulation of UCP-2 plos.orgAMPK Phosphorylation of eNOS plos.orgImproved endothelial function plos.org

The RhoA/ROCK signaling pathway is a critical regulator of various cellular processes, including cell morphology, migration, and contraction. Dysregulation of this pathway is implicated in the pathogenesis of several cardiovascular diseases. Emerging evidence indicates that eicosapentaenoic acid (EPA) can exert some of its cardioprotective effects through the inhibition of the RhoA/ROCK pathway.

In the context of myocardial ischemia-reperfusion injury, long-term treatment with EPA has been shown to significantly ameliorate cardiac damage. nih.gov This protective effect is associated with a significant inhibition of myocardial Rho-kinase activity. nih.gov The activity of Rho-kinase is often assessed by the phosphorylation status of its downstream target, the myosin-binding subunit of myosin light chain phosphatase. Studies have demonstrated that EPA treatment leads to a reduction in the phosphorylation of this subunit, indicating a decrease in Rho-kinase activity. nih.gov

The inhibition of the RhoA/ROCK pathway by EPA is also linked to the preservation of endothelial nitric oxide synthase (eNOS) activity. nih.gov There is a significant correlation between the inhibition of Rho-kinase and the preservation of eNOS activity in the presence of EPA, suggesting a crosstalk between these two pathways. nih.gov By inhibiting the RhoA/ROCK pathway, EPA can contribute to the maintenance of endothelial function and the protection of the myocardium from ischemic injury.

Furthermore, in the context of cancer biology, the activation of the Rho-associated kinase (ROCK) signaling pathway can promote cell migration and invasion. It has been reported that Pyk2 activation can induce smooth muscle contraction by activating ROCK signaling. nih.gov While direct inhibition of RhoA/ROCK by EPA in cancer cells is an area of ongoing research, the negative regulation of pathways that interact with RhoA/ROCK, such as the Pyk2 and FAK signaling, suggests a potential indirect inhibitory role for EPA in cancer cell motility. nih.gov

The phosphatidylinositol (PI) signaling pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. This pathway is initiated by the phosphorylation of phosphatidylinositol, leading to the generation of various phosphoinositides that act as second messengers.

Eicosapentaenoic acid (EPA) has been shown to modulate the PI signaling pathway, particularly the phosphatidylinositol 3-kinase (PI3K)/Akt branch. In neuronal cells, EPA treatment has been demonstrated to increase the expression of the p85α regulatory subunit of PI3-kinase. nih.gov This upregulation is associated with an increase in the phosphorylation of Akt, a key downstream effector of PI3K. nih.gov The activation of the PI3K/Akt pathway by EPA is thought to contribute to its neuroprotective effects, as it can suppress nerve growth factor withdrawal-induced cell death and caspase-3 activity in differentiated PC12 cells. nih.gov

The PI signaling system is complex, involving the generation of various inositol (B14025) phospholipids that regulate different cellular processes. The pathway is initiated when an extracellular signal activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). cusabio.com While the direct effects of EPA on the generation of IP3 and DAG are still being elucidated, its ability to influence the levels of key components of the PI3K/Akt pathway highlights its role as a modulator of this critical signaling network.

In the context of adipogenesis, the insulin (B600854) receptor substrate-1 (IRS-1), a key component of the insulin signaling pathway that interacts with the PI3K pathway, can be phosphorylated on serine residues, which inhibits insulin-induced tyrosine phosphorylation of IRS-1. mdpi.com This suggests that EPA may indirectly influence the PI signaling pathway by affecting the phosphorylation state of upstream signaling molecules like IRS-1.

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, initiating a pro-inflammatory signaling cascade. Eicosapentaenoic acid (EPA) has been shown to exert significant anti-inflammatory effects by modulating the TLR4 signaling pathway.

One of the primary mechanisms by which EPA attenuates TLR4 signaling is by altering the composition of cell membranes. Incorporation of EPA into the plasma membrane can lead to a reduction in the translocation of TLR4 into lipid rafts, which are specialized membrane microdomains essential for TLR4 signaling. mdpi.com This disruption of TLR4 localization diminishes its ability to respond to LPS, thereby dampening the downstream inflammatory cascade. mdpi.com

Upon activation by LPS, TLR4 triggers a signaling cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. EPA has been shown to mitigate the activation of the NF-κB pathway induced by TLR4 agonists. mdpi.com This leads to a reduced expression of pro-inflammatory cytokines and cyclooxygenase-2 (COX-2). mdpi.com

Furthermore, EPA can influence the production of eicosanoids, which are signaling molecules derived from fatty acids. In macrophages, EPA supplementation can lead to the production of anti-inflammatory lipid mediators. It has been observed that in EPA-supplemented macrophages, TLR4 activation can lead to the release of 22-carbon fatty acids that inhibit cyclooxygenase pathways. nih.govnih.gov This can shift the balance from the production of pro-inflammatory eicosanoids from arachidonic acid to the production of less inflammatory or even anti-inflammatory mediators.

The anti-inflammatory actions of EPA through the modulation of the TLR4 signaling pathway have important implications for conditions characterized by chronic low-grade inflammation, such as obesity and metabolic syndrome. mdpi.com

Eicosapentaenoic Acid Impact on Cellular Adhesion Molecules and Chemotaxis

Eicosapentaenoic acid (EPA) has been demonstrated to exert significant effects on the expression of cellular adhesion molecules and the process of chemotaxis, which are critical components of the inflammatory response. By modulating these processes, EPA can influence the recruitment of leukocytes to sites of inflammation.

In vascular endothelial cells, EPA has been shown to attenuate the up-regulation of adhesion molecules induced by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α). nih.gov Adhesion molecules, including vascular cell adhesion molecule-1 (VCAM-1), E-selectin, and intercellular adhesion molecule-1 (ICAM-1), are crucial for the adhesion and transmigration of leukocytes across the endothelium. mdpi.com By reducing the expression of these molecules, EPA can inhibit the initial steps of leukocyte recruitment.

Furthermore, EPA can suppress the production of chemokines, which are signaling proteins that direct the migration of immune cells. One of the key chemokines involved in monocyte recruitment is monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. nih.gov EPA has been shown to effectively suppress the vascular endothelial growth factor (VEGF)-induced activation of MCP-1 in vascular endothelial cells. nih.gov This inhibition of MCP-1 expression can reduce the recruitment of monocytes to atherosclerotic lesions, thereby mitigating the progression of atherosclerosis. nih.gov

The inhibitory effects of EPA on adhesion molecule expression and chemokine production are often mediated through the modulation of intracellular signaling pathways, such as the NF-κB pathway. nih.gov By suppressing the activation of NF-κB, EPA can down-regulate the expression of a wide range of pro-inflammatory genes, including those encoding for adhesion molecules and chemokines.

Eicosapentaenoic Acid and Oxidative Stress Responses

Eicosapentaenoic acid (EPA) plays a significant role in modulating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. EPA has been shown to possess antioxidant properties, contributing to the prevention and treatment of conditions associated with inflammatory and oxidative processes, such as hyperlipidemia and neurodegenerative diseases. researchgate.net Although some studies present conflicting results, it is generally suggested that n-3 polyunsaturated fatty acids (PUFAs) like EPA can enhance the total antioxidant capacity and reduce oxidative injury. researchgate.net

Reduction of Reactive Oxygen Species (ROS) by Eicosapentaenoic Acid

EPA has demonstrated the ability to directly reduce the levels of ROS. In a study involving HepG2 cells, treatment with EPA for 48 hours resulted in a reduction of ROS levels by at least 40%. nih.gov This reduction in ROS is a key aspect of EPA's antioxidant activity. Furthermore, in human bronchial epithelial cells exposed to cigarette smoke extract, pretreatment with EPA prevented the induced increases in intracellular ROS, including both superoxide (B77818) and hydrogen peroxide. nih.gov This protective effect is associated with the suppression of NADPH oxidase activity, a major source of cellular ROS. nih.gov

EPA's role in mitigating oxidative stress is also evident in its ability to alleviate lipopolysaccharide (LPS)-induced oxidative stress in macrophages. biorxiv.orgnih.gov Pre-treatment with EPA has been shown to reduce ROS levels and preserve mitochondrial membrane potential in the face of inflammatory stimuli. biorxiv.orgnih.gov

Upregulation of Antioxidant Enzymes by Eicosapentaenoic Acid

Beyond its direct effects on ROS, EPA also enhances the body's endogenous antioxidant defense systems by upregulating the expression and activity of key antioxidant enzymes. researchgate.net Studies have shown that EPA administration can increase the levels of several of these enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.com

In HepG2 cells, EPA treatment not only reduced ROS but also led to a 50-70% increase in total cellular antioxidant capacity, which was accompanied by enhanced activities and expression of major antioxidant enzymes. nih.gov Similarly, in human retinal cells, a higher proportion of EPA in combination with docosahexaenoic acid (DHA) provided greater antioxidant effects, including the increased activity of antioxidant enzymes. mdpi.com Research on skeletal muscle cells also indicates that EPA can induce catalase activity and increase the protein expression of total manganese superoxide dismutase and catalase. nih.gov

This upregulation of antioxidant enzymes is mediated through various signaling pathways. researchgate.net For example, EPA may induce the expression of antioxidant proteins like HMOX-1, TXN, and NQO1 through the stabilization of the transcription factor Nrf2 by PARK7. ahajournals.org

Table 1: Effect of Eicosapentaenoic Acid on Oxidative Stress Markers

Cell Type/Model EPA's Effect Key Findings
HepG2 Cells Reduction of ROS ROS levels reduced by at least 40% after 48 hours of treatment. nih.gov
Human Bronchial Epithelial Cells Prevention of CSE-induced ROS increase Prevented increases in superoxide and hydrogen peroxide by suppressing NADPH oxidase activity. nih.gov
Macrophages Mitigation of LPS-induced oxidative stress Reduced ROS levels and preserved mitochondrial membrane potential. biorxiv.orgnih.gov
Skeletal Muscle Cells Upregulation of Antioxidant Enzymes Induced catalase activity and increased protein expression of MnSOD and catalase. nih.gov
Human Retinal Cells Enhanced Antioxidant Effects Higher EPA to DHA ratio increased the activity of antioxidant enzymes. mdpi.com

Eicosapentaenoic Acid and Cellular Barrier Integrity (e.g., Intestinal, Blood-Brain Barrier)

Eicosapentaenoic acid has been shown to influence the integrity of crucial cellular barriers, including the intestinal barrier and the blood-brain barrier.

In the context of the intestinal barrier , EPA has demonstrated protective effects. In a study using Caco-2 cells, a model for the intestinal epithelium, EPA was found to be more effective than docosahexaenoic acid (DHA) in protecting against heat-induced permeability dysfunction and damage to the tight junctions that form the barrier. nih.gov It effectively attenuated the decrease in transepithelial electrical resistance (TEER) and the impairment of intestinal permeability. nih.gov EPA also significantly increased the expression of the tight junction proteins occludin and ZO-1. nih.gov However, some studies have reported that high concentrations of EPA could potentially increase intestinal permeability. nih.govresearchgate.net

Regarding the blood-brain barrier , research has shown that omega-3 fatty acids, including EPA, can cross this highly selective barrier. ki.sesciencedaily.comhealthday.com A study on patients with Alzheimer's disease who received daily omega-3 supplements found increased levels of both EPA and DHA in their cerebrospinal fluid, indicating that these fatty acids successfully crossed the blood-brain barrier. ki.sesciencedaily.comnih.gov The ability of EPA to enter the brain allows it to exert its neuroprotective and anti-inflammatory effects within the central nervous system. youtube.commdpi.com

Eicosapentaenoic Acid in Inflammatory Processes

Mechanisms of Eicosapentaenoic Acid-Mediated Anti-Inflammation

EPA exerts its anti-inflammatory effects through several key molecular pathways. It competes with the omega-6 fatty acid arachidonic acid (AA), leading to a shift in the balance of locally acting signaling molecules known as eicosanoids. Furthermore, EPA serves as a precursor for a distinct class of molecules that actively resolve inflammation. It also influences the genetic expression and production of various proteins, such as cytokines and chemokines, that are central to the inflammatory cascade.

One of the primary anti-inflammatory mechanisms of EPA involves its competition with arachidonic acid (AA) for the same metabolic enzymes. patsnap.comportlandpress.com When EPA is incorporated into the phospholipids (B1166683) of cell membranes, it partially replaces AA. portlandpress.comresearchgate.net Upon an inflammatory stimulus, phospholipase enzymes release these fatty acids, which then become substrates for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids. patsnap.comresearchgate.net

AA is the precursor to potent pro-inflammatory eicosanoids, such as prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4). portlandpress.comresearchgate.netresearchgate.net In contrast, when EPA is used as a substrate by these enzymes, it leads to the production of a different series of eicosanoids, including prostaglandin E3 (PGE3) and leukotriene B5 (LTB5). researchgate.net These EPA-derived mediators are significantly less inflammatory than their AA-derived counterparts. portlandpress.comresearchgate.net For example, LTB5 is a much weaker chemoattractant for neutrophils compared to LTB4.

Table 1: Comparison of Eicosanoids Derived from Arachidonic Acid (AA) and Eicosapentaenoic Acid (EPA)
Precursor Fatty AcidEnzyme PathwayResulting EicosanoidsGeneral Inflammatory Potential
Arachidonic Acid (AA)COX/LOXProstaglandins (B1171923) (e.g., PGE2), Thromboxanes (e.g., TXA2), Leukotrienes (e.g., LTB4)High (Pro-inflammatory)
Eicosapentaenoic Acid (EPA)COX/LOXProstaglandins (e.g., PGE3), Thromboxanes (e.g., TXA3), Leukotrienes (e.g., LTB5)Low (Weakly inflammatory/anti-inflammatory)

Beyond simply producing less inflammatory eicosanoids, EPA is the precursor to a family of potent, bioactive lipid mediators known as specialized pro-resolving mediators (SPMs). patsnap.comtaylorandfrancis.com These molecules are not merely anti-inflammatory; they actively orchestrate the resolution of inflammation, a process once thought to be passive. nih.gov

The primary SPMs derived from EPA are the E-series resolvins (RvEs). wikipedia.orgmdpi.com The biosynthesis of these molecules involves enzymes like cyclooxygenase-2 (COX-2) (when acetylated by aspirin) and cytochrome P450, followed by the action of lipoxygenases in other cells like neutrophils. nih.govwikipedia.org

Resolvin E1 (RvE1) and Resolvin E2 (RvE2) are two key members of this family.

Their production signals a switch from a pro-inflammatory state to a pro-resolving state.

SPMs like resolvins help to limit the infiltration of neutrophils to the site of inflammation, enhance the clearance of dead cells and debris by macrophages (a process called efferocytosis), and promote tissue repair. nih.govnih.govnih.gov

While the prompt mentions maresins, it is important to clarify that maresins, along with D-series resolvins and protectins, are primarily synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA), not EPA. taylorandfrancis.commdpi.comnih.gov The key pro-resolving mediators originating from EPA are the E-series resolvins. mdpi.com

EPA can influence the production of key signaling proteins that drive inflammation, known as pro-inflammatory cytokines and chemokines. portlandpress.comnih.gov Research has shown that EPA can reduce the expression and secretion of several of these critical mediators.

Studies have demonstrated that EPA supplementation can lead to a significant reduction in the circulating levels of cytokines such as:

Tumor Necrosis Factor-alpha (TNF-α) osu.edunih.gov

Interleukin-1 beta (IL-1β) osu.edunih.gov

Interleukin-6 (IL-6) osu.edunih.gov

These cytokines are pivotal in orchestrating the inflammatory response, including the activation of immune cells and the production of other inflammatory molecules. nih.gov By suppressing their production, EPA can help to control the intensity and duration of inflammation. researchgate.net This effect is partly mediated by EPA's ability to inhibit the activation of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), which controls the expression of many inflammatory genes. portlandpress.comnih.gov

In addition to cytokines, EPA has been shown to inhibit the expression of chemokines like Monocyte Chemoattractant Protein-1 (MCP-1) . nih.gov MCP-1 plays a crucial role in recruiting monocytes (a type of white blood cell) to sites of inflammation, where they can differentiate into macrophages. nih.gov By reducing MCP-1, EPA can limit the accumulation of inflammatory cells in tissues. nih.gov

Eicosapentaenoic Acid Effects on Immune Cell Function

Macrophages are highly versatile immune cells that can adopt different functional phenotypes depending on the signals they receive from their environment. The classically activated (M1) phenotype is pro-inflammatory, while the alternatively activated (M2) phenotype is associated with anti-inflammatory functions and tissue repair. mdpi.com

EPA has been shown to modulate macrophage polarization, generally promoting a shift away from the pro-inflammatory M1 state. nih.govmdpi.com Studies indicate that EPA can:

Inhibit M1 Polarization : EPA can suppress the development of M1 macrophages, thereby reducing the release of pro-inflammatory cytokines and mediators from these cells. nih.gov

Promote an Anti-inflammatory Phenotype : EPA encourages a shift towards an M2-like, anti-inflammatory phenotype. nih.govmdpi.com This enhances the macrophages' ability to clean up cellular debris and secrete factors that promote healing.

Induce Mox Phenotype : Recent research has identified a novel macrophage phenotype, termed Mox, which is induced by EPA. This phenotype was shown to be protective in the context of diabetic cardiomyopathy by combating M1-induced cardiomyocyte injury. nih.gov

By influencing macrophage activation and phenotype, EPA helps to control the inflammatory environment and steer the immune response towards resolution and repair. nih.govnih.gov

EPA also modulates the function of lymphocytes, which are central to the adaptive immune response.

T-Cells : T-cells, particularly CD4+ helper T-cells, can differentiate into various subtypes that either promote (e.g., T helper 1 and T helper 17) or regulate (e.g., T regulatory cells) inflammation. EPA has been shown to influence this balance.

Studies suggest that EPA can reduce the proliferation of CD4+ T-cells and decrease their differentiation towards the pro-inflammatory T helper 1 (TH1) and T helper 17 (TH17) lineages. jacc.org

Transcriptomic analysis of T-cells exposed to EPA revealed a down-regulation of genes associated with immune activation and pro-inflammatory pathways. jacc.orgbiorxiv.org

B-Cells : B-cells are responsible for producing antibodies and can also present antigens and secrete cytokines. The effects of EPA on B-cells are complex.

Some studies indicate that EPA can have a negative effect on the activation of B-cells. nih.gov

EPA can also modify the composition of the B-cell membrane, which may alter its fluidity and the function of membrane-bound proteins, potentially inhibiting plasma cell differentiation and the production of pathogenic autoantibodies. researchgate.net However, other research suggests that docosahexaenoic acid (DHA) may be more potent than EPA in disrupting the B-cell plasma membrane. researchgate.net

Table 2: Summary of EPA's Effects on Immune Cells
Immune Cell TypeEffect of Eicosapentaenoic Acid
MacrophagesInhibits pro-inflammatory M1 polarization; Promotes a shift to anti-inflammatory M2 and Mox phenotypes.
T-CellsReduces proliferation of certain T-cell subsets; Decreases differentiation into pro-inflammatory TH1 and TH17 cells.
B-CellsModulates B-cell activation; Alters membrane composition, which may influence differentiation and antibody production.

Leukocyte Chemotaxis and Adhesion Inhibition by Eicosapentaenoic Acid

Eicosapentaenoic acid has been shown to effectively inhibit two critical steps in the inflammatory cascade: leukocyte chemotaxis (the directed movement of leukocytes towards a chemical stimulus) and their adhesion to the endothelial lining of blood vessels.

Inhibition of Leukocyte Chemotaxis

Research has demonstrated that EPA can significantly reduce the chemotactic response of neutrophils, which are among the first immune cells to arrive at a site of inflammation. One study involving dietary supplementation with EPA found a profound impact on neutrophil activity. The maximal chemotactic response of neutrophils to leukotriene B4, a potent chemoattractant, was decreased by 69% after three weeks of supplementation and by a remarkable 93% after ten weeks nih.gov. This demonstrates a time-dependent inhibitory effect of EPA on this crucial inflammatory process.

Furthermore, studies have indicated that free eicosapentaenoic acid inhibits the chemotaxis of human neutrophil granulocytes in a dose-dependent manner nih.gov. This suggests that the concentration of available EPA is a key factor in its ability to modulate neutrophil migration.

The following table summarizes the inhibitory effect of EPA supplementation on neutrophil chemotaxis over time.

Duration of EPA SupplementationInhibition of Neutrophil Chemotactic Response (%)
3 Weeks69
10 Weeks93

Inhibition of Leukocyte Adhesion

The adhesion of leukocytes to the endothelium is a prerequisite for their migration into inflamed tissues. EPA, particularly in its oxidized form, has been identified as a potent inhibitor of this process. Oxidized EPA has been shown to significantly inhibit the adhesion of leukocytes to endothelial cells nih.gov. This effect is mediated, at least in part, through the activation of peroxisome proliferator-activated receptor alpha (PPARα) and the subsequent inhibition of the pro-inflammatory transcription factor NF-κB nih.gov. The inhibition of NF-κB leads to a downregulation of leukocyte adhesion receptor expression on the endothelial surface nih.gov.

Studies have shown that n-3 polyunsaturated fatty acids, including EPA, can decrease the expression of key adhesion molecules such as vascular cell adhesion molecule-1 (VCAM-1) nih.gov. This reduction in adhesion molecule expression results in decreased adhesive interactions between leukocytes and endothelial cells nih.gov.

The table below illustrates the effect of oxidized EPA on leukocyte adhesion.

CompoundEffect on Leukocyte AdhesionMechanism of Action
Oxidized Eicosapentaenoic AcidPotent InhibitionActivation of PPARα, Inhibition of NF-κB, Downregulation of adhesion receptor expression

Eicosapentaenoic Acid in Systemic Physiological Regulation and Disease Pathophysiology

Cardiovascular Health and Eicosapentaenoic Acid

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, has demonstrated significant potential in beneficially modulating cardiovascular health. Its effects are multifaceted, impacting the progression of atherosclerosis, the health of the vascular endothelium, myocardial function in the context of heart failure, and the processes of thrombosis.

Atherosclerosis Progression and Plaque Stability Modulation by Eicosapentaenoic Acid

EPA has been shown to favorably influence the characteristics of atherosclerotic plaques, contributing to their stability and potentially slowing their progression. nih.govresearchgate.net Animal studies have indicated that EPA can reduce the levels of pro-inflammatory cytokines and chemokines, key players in the development of atherosclerosis. nih.govresearchgate.net

Clinical trials utilizing various plaque imaging modalities have provided further evidence of EPA's beneficial effects. nih.govresearchgate.net For patients with coronary artery disease already receiving statin therapy, the addition of EPA has been suggested to decrease plaque vulnerability and prevent its progression. nih.govresearchgate.net A notable mechanism is the incorporation of EPA into the atherosclerotic plaque itself. Higher concentrations of EPA within the plaque are associated with reduced inflammation and increased stability. nih.gov

Specific effects of EPA on plaque composition include increasing the thickness of the fibrous cap, which is a critical factor in preventing plaque rupture, and reducing the accumulation of macrophages. nih.gov In a study involving dyslipidemic patients on rosuvastatin, supplementation with EPA for nine months resulted in a thicker fibrous cap and less macrophage accumulation in atherosclerotic plaques compared to those on statin therapy alone. nih.gov Furthermore, research has demonstrated that EPA can reduce the expression of costimulatory molecules on dendritic cells within the lesions, leading to reduced T-cell activation and contributing to lesion regression. ahajournals.org Regressed lesions after EPA intervention showed a decrease in inflammatory cells like macrophages and T-cells, with a corresponding increase in smooth muscle cell and collagen content, which are features of a more stable plaque. ahajournals.org

The EVAPORATE (Effect of Vascepa on Improving Coronary Atherosclerosis in People With High Triglycerides Taking Statin Therapy) trial was designed to assess the impact of high-dose icosapent ethyl (a highly purified ethyl ester of EPA) on coronary plaque. acc.org The results indicated a statistically significant reduction in low-attenuation plaque, a feature of vulnerable plaques, at 18 months in the group receiving this compound ethyl compared to placebo. acc.org

A meta-analysis of prospective imaging trials further supports the role of pure EPA in improving coronary atherosclerosis. jacc.org Studies using coronary computed tomography angiography (CCTA) and intravascular ultrasound (IVUS) showed that the combination of a statin with EPA led to a significantly greater percentage reduction in total plaque volume compared to statin therapy alone. jacc.org Similarly, studies utilizing CCTA and optical coherence tomography (OCT) demonstrated a greater reduction in lipid volume within the plaque with the addition of EPA. jacc.org

Clinical Trial/Study TypeKey Finding on Plaque Modulation with EPA
Human Study (Dyslipidemic Patients) Increased fibrous cap thickness and reduced macrophage accumulation in plaques. nih.gov
EVAPORATE Trial Significant reduction in low-attenuation plaque volume at 18 months. acc.org
Meta-analysis (CCTA & IVUS) Greater percentage reduction in total plaque volume with statin + EPA vs. statin alone. jacc.org
Meta-analysis (CCTA & OCT) Greater percentage reduction in lipid volume with statin + EPA vs. statin alone. jacc.org

Endothelial Function and Vascular Health Improvement by Eicosapentaenoic Acid

The endothelium plays a crucial role in maintaining vascular homeostasis, largely through the release of nitric oxide (NO). nih.govepa.gov Endothelial dysfunction, characterized by reduced NO bioavailability, is an early and reversible step in the development of atherosclerosis. nih.gov EPA has been shown to improve endothelial function through various mechanisms.

In vitro studies using human endothelial cells have demonstrated that EPA can directly impact endothelial cell function during inflammation. ahajournals.org When endothelial cells were challenged with the inflammatory cytokine interleukin-6 (IL-6), there was a loss of NO bioavailability. ahajournals.org Pretreatment with EPA modulated the expression of 327 proteins by more than one-fold compared to the IL-6 challenge alone. ahajournals.org Specifically, EPA augmented the expression of proteins involved in NO production, such as heme oxygenase-1 and dimethylarginine dimethylaminohydrolase-1. ahajournals.org This led to a reversal of endothelial NO synthase (eNOS) uncoupling induced by IL-6, as evidenced by an increased ratio of NO to peroxynitrite release. ahajournals.org

Furthermore, EPA has been observed to improve endothelial function under conditions of oxidative stress. nih.gov Combined treatment with EPA and the active metabolite of atorvastatin (B1662188) has shown beneficial effects on endothelial function, which were not replicated by another omega-3 fatty acid, docosahexaenoic acid (DHA), or other triglyceride-lowering agents. nih.gov EPA may also enhance endothelial vasodilator function when combined with a statin, and its ability to reduce arterial stiffness has been correlated with reduced biomarkers of inflammation and oxidative stress. ahajournals.org

Studies have also shown that EPA can restore pulmonary endothelial NO bioavailability following exposure to urban air pollution small particles. ahajournals.org In pulmonary endothelial cells challenged with these particles, EPA treatment improved the NO/peroxynitrite release ratio and reduced levels of soluble intercellular adhesion molecule-1 (sICAM-1), an indicator of endothelial inflammation. ahajournals.orgnih.gov

Experimental ModelKey Finding on Endothelial Function with EPA
Human Endothelial Cells (in vitro) Reversed IL-6 induced eNOS uncoupling and increased NO bioavailability. ahajournals.org
Human Endothelial Cells (in vitro) Improved endothelial function under oxidative stress, enhanced when combined with a statin. nih.gov
Pulmonary Endothelial Cells (in vitro) Restored NO bioavailability and reduced inflammation after exposure to air pollution particles. ahajournals.orgnih.gov

Myocardial Function and Oxidative Stress in Heart Failure (HF) and Eicosapentaenoic Acid

There is evidence to suggest that EPA may have a beneficial role in the context of heart failure (HF), partly through its ability to mitigate oxidative stress. nih.govnih.gov Increased levels of reactive oxygen species (ROS) and impaired antioxidant defenses have been identified in both clinical and animal models of HF, correlating with cardiac systolic and diastolic dysfunction. nih.gov

The mechanisms by which EPA may lower oxidative stress in the heart include:

Upregulating nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn increases the expression of several antioxidant enzymes. nih.govnih.gov

Increasing the expression of copper-zinc superoxide (B77818) dismutase (MnSOD) and glutathione (B108866) peroxidase. nih.govnih.gov

Targeting Free Fatty Acid Receptor 4 (Ffar4). nih.govnih.gov

Upregulating the expression of heme-oxygenase-1. nih.govnih.gov

Lowering levels of arachidonic acid. nih.govnih.gov

Inhibiting the RhoA/ROCK signaling pathway. nih.govnih.gov

In animal models, EPA supplementation has been shown to reduce cardiac fibrosis and decrease ROS production in isolated cardiomyocytes. mdpi.com While much of the research has involved combined EPA and DHA supplementation, some studies suggest that higher plasma EPA levels are significantly associated with a reduced risk for HF, including both heart failure with reduced ejection fraction (HFrEF) and heart failure with preserved ejection fraction (HFpEF). caringsunshine.comacc.org

Study DesignKey Finding on Myocardial Function and Oxidative Stress with EPA
Systematic Review & Meta-Analysis Higher serum EPA associated with reduced major adverse cardiovascular events and increased LVEF. nih.govnih.gov
Animal Models Reduced cardiac fibrosis and decreased production of reactive oxygen species. mdpi.com
Observational Study (MESA cohort) Higher plasma EPA associated with a reduced risk of incident heart failure. acc.org

Thrombotic Events and Platelet Reactivity

EPA has been investigated for its potential to reduce the risk of thrombotic events through its effects on platelet function. caringsunshine.com The scientific rationale for this is based on EPA's ability to modulate platelet aggregation. caringsunshine.com Several clinical studies have shown that EPA, either alone or as part of a combined omega-3 supplement, can reduce platelet aggregation and decrease levels of certain clotting factors. caringsunshine.comnih.gov

In vitro studies have demonstrated that EPA can dose-dependently reduce platelet adhesion, degranulation, and aggregation. nih.gov The mechanism for this inhibitory effect appears to be, at least in part, dependent on cyclooxygenase-1 (COX-1), as the effect was not observed in animals with platelet-specific COX-1 deficiency. nih.gov

Research has also indicated that EPA can reduce the activity of platelet microparticles (MPs), which are small vesicles released from platelets that have procoagulant activity. nih.gov In a study with healthy subjects, acute supplementation with EPA-rich oil reduced MP activity. nih.gov

Interestingly, some studies have suggested a gender-specific effect of omega-3 fatty acids on platelet function. nih.govnih.govnutraingredients.com One study found that in males, EPA supplementation led to a reduction in both platelet aggregation and platelet microparticle activity, whereas in females, DHA was more effective at reducing platelet aggregation. nih.govnutraingredients.com

Study TypeKey Finding on Platelet Reactivity with EPA
In vitro Studies Dose-dependently reduced platelet adhesion, degranulation, and aggregation. nih.gov
Clinical Study (Healthy Subjects) Reduced platelet microparticle activity after acute supplementation. nih.gov
Clinical Study (Gender-specific effects) Males may benefit more from EPA supplementation for reducing platelet aggregation and microparticle activity. nih.govnutraingredients.com

Metabolic Health and Eicosapentaenoic Acid

Hepatic Lipid Metabolism and Nonalcoholic Fatty Liver Disease (NAFLD) Modulation by Eicosapentaenoic Acid

Nonalcoholic fatty liver disease (NAFLD) is characterized by the accumulation of triglycerides in hepatocytes. epa.gov EPA has been shown to have beneficial effects on hepatic lipid metabolism and NAFLD. nih.gov

Studies in animal models of high-fat diet-induced NAFLD have demonstrated that EPA supplementation can significantly decrease hepatic triglyceride and total cholesterol levels. nih.gov The mechanisms behind this include a reduction in fatty acid synthesis and an upregulation of β-oxidation. nih.gov Specifically, EPA has been shown to decrease the protein and messenger RNA (mRNA) levels of fatty acid synthase (FASN) and acetyl-CoA carboxylase (Acaca), key enzymes in lipogenesis. nih.gov Concurrently, it increases the mRNA levels of genes involved in fatty acid oxidation, such as peroxisome proliferator-activated receptor-α (Pparα) and carnitine palmitoyltransferase (Cpt) 1a and 2. nih.gov

In addition to its effects on lipid metabolism, EPA also reduces hepatic inflammation, as indicated by decreased tumor necrosis factor-alpha (Tnfα) gene expression. nih.gov In vitro studies using HepG2 cells, a human liver cell line, have corroborated these findings, showing that EPA can reduce FASN and ACACA mRNA levels. nih.gov

While both EPA and DHA have been shown to be effective in treating NAFLD, they may act through different mechanisms. plos.org Some research suggests that EPA is more effective than DHA in reducing hepatic triglyceride accumulation (hepatosteatosis), whereas DHA may have a greater suppressive effect on hepatic inflammation and the generation of reactive oxygen species. plos.org

Model SystemKey Finding on Hepatic Lipid Metabolism with EPA
High-Fat-Fed Mice Decreased hepatic triglyceride and total cholesterol levels. nih.gov
High-Fat-Fed Mice Decreased expression of lipogenic genes (FASN, Acaca) and increased expression of fatty acid oxidation genes (Pparα, Cpt1a, Cpt2). nih.gov
HepG2 Cells (in vitro) Reduced expression of FASN and ACACA mRNA. nih.gov
Comparative Study (Mice) More effective than DHA in reducing hepatic triglyceride accumulation. plos.org

Glucose Metabolism and Insulin (B600854) Sensitivity Regulation by Eicosapentaenoic Acid (e.g., AMPK Pathway)

Eicosapentaenoic acid (EPA) has been shown to play a significant role in the regulation of glucose metabolism and insulin sensitivity, primarily through its influence on the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a cellular energy sensor, and its activation can initiate processes that increase energy production and reduce energy consumption.

Research in skeletal muscle cells has demonstrated that EPA can stimulate glucose uptake by activating the AMPK signaling pathway. This activation is not a direct action but is mediated through an increase in intracellular calcium, which in turn activates the calcium/calmodulin-dependent protein kinase kinase (CaMKK). Activated CaMKK then phosphorylates and activates AMPK. The activation of AMPK, along with p38 mitogen-activated protein kinase (p38 MAPK), leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake into the muscle cells.

Furthermore, studies have indicated that EPA can modulate mitochondrial oxygen consumption. By influencing mitochondrial activity, EPA may affect the intracellular ratio of AMP to ATP, which is a primary activator of AMPK. An increased AMP:ATP ratio signals a low energy state, prompting AMPK activation to restore cellular energy balance. This intricate mechanism highlights EPA's potential to improve glucose homeostasis and insulin sensitivity in skeletal muscle.

Adipose Tissue Metabolism and Fat Mass Accumulation

Eicosapentaenoic acid exerts multifaceted effects on adipose tissue metabolism, influencing both brown adipose tissue (BAT) and white adipose tissue (WAT), which can impact fat mass accumulation.

In the context of BAT, a tissue specialized for energy expenditure through thermogenesis, EPA has been found to activate its thermogenic program. In high-fat diet-fed mice, EPA supplementation led to a significant increase in the expression of key thermogenic genes in BAT, such as PRDM16 and PGC1α, as well as higher levels of uncoupling protein 1 (UCP1) nih.gov. This suggests that EPA may contribute to preventing obesity by enhancing energy expenditure through BAT activation nih.gov.

Regarding WAT, the primary site of energy storage, EPA has demonstrated an ability to inhibit adipogenesis, the process of forming mature fat cells. Studies on 3T3-L1 preadipocytes have shown that introducing EPA during the differentiation stage reduces the accumulation of intracellular triacylglycerol and the expression of adipocyte-specific marker genes nih.gov. This anti-adipogenic effect is thought to be mediated through the increased expression of cyclooxygenase-2 (COX-2) and activation of protein kinase A (PKA) nih.gov.

The table below summarizes key research findings on the effects of EPA on adipose tissue metabolism.

Tissue Type Key Findings Potential Mechanism
Brown Adipose Tissue (BAT)Increased expression of thermogenic genes (PRDM16, PGC1α) and UCP1.Activation of BAT's thermogenic program.
White Adipose Tissue (WAT)Inhibition of adipogenesis and reduced intracellular lipid accumulation.Increased COX-2 expression and PKA activation.
White Adipose Tissue (WAT)Reduced macrophage infiltration.Modulation of inflammatory pathways.

Neurological and Psychiatric Health and Eicosapentaenoic Acid

Eicosapentaenoic acid is a critical component in the structure and function of the central nervous system and has been implicated in various aspects of neurological and psychiatric health.

Neurogenesis, Synaptic Plasticity, and Neurotransmission

EPA plays a fundamental role in maintaining the integrity of brain cells and influencing neurotransmitter pathways that are essential for learning and memory. As a component of neuronal membranes, EPA contributes to their fluidity, which is crucial for proper neurotransmitter receptor function and signaling.

Research suggests that omega-3 fatty acids, including EPA, support the production of key neurotransmitters such as serotonin (B10506) and dopamine, which are integral to mood regulation and cognitive processes longdom.org. Deficiencies in omega-3 fatty acids have been linked to altered dopaminergic neurotransmission in the frontal cortex and nucleus accumbens in animal models mdpi.com. This highlights the importance of EPA in maintaining the chemical balance of the brain.

Furthermore, EPA has been shown to enhance synaptic plasticity. In rat studies, administration of EPA led to a significant increase in long-term potentiation in the CA1 region of the hippocampus, a physiological process that underlies learning and memory epa.gov. This effect was associated with increased gene expression of a regulatory subunit of phosphatidylinositol 3-kinase (PI3-kinase), suggesting a role for this signaling pathway in EPA's neuroprotective effects epa.gov.

Regulation of Hypothalamic-Pituitary-Adrenal (HPA) Axis by Eicosapentaenoic Acid

The hypothalamic-pituitary-adrenal (HPA) axis is the body's central stress response system. Dysregulation of the HPA axis is associated with several stress-related and mood disorders. Eicosapentaenoic acid has been shown to modulate the activity of the HPA axis.

Animal studies have demonstrated that dietary deficiencies in omega-3 fatty acids can lead to HPA axis hyperactivity, characterized by a decrease in glucocorticoid receptors and elevated secretion of corticosterone (B1669441) in response to stress mdpi.com. Supplementation with omega-3 fatty acids was found to ameliorate these effects mdpi.com. This suggests that EPA may play a protective role against the negative consequences of chronic stress by helping to maintain the normal functioning of the HPA axis.

In human studies, lower plasma levels of omega-3 fatty acids have been associated with markers of a hyperactive HPA axis nih.gov. Specifically, a significant negative association has been observed between omega-3 PUFA levels and evening cortisol levels, a key hormone in the stress response nih.gov. These findings suggest a potential link between EPA status and the regulation of the body's stress response system.

Eicosapentaenoic Acid in Attention Deficit Hyperactivity Disorder (ADHD) Research

Research has investigated the potential role of eicosapentaenoic acid in the context of Attention Deficit Hyperactivity Disorder (ADHD). Clinical studies have explored the effects of EPA supplementation on the cognitive symptoms of ADHD in children and adolescents.

A notable randomized controlled trial found that high-dose EPA supplementation improved focused attention and vigilance in young people with ADHD who had low baseline levels of EPA. However, the study also indicated that for individuals with high baseline EPA levels, supplementation could have negative effects on impulsivity.

The table below presents a summary of findings from a key clinical trial on EPA supplementation for ADHD.

Participant Group Intervention Primary Outcomes Key Findings
Children and adolescents (aged 6-18) with ADHDHigh-dose EPA (1.2 g/day ) vs. Placebo for 12 weeksFocused attention, impulsivity, sustained attention, vigilanceOverall improvement in focused attention with EPA. In participants with low baseline EPA, significant improvements in focused attention and vigilance were observed. In participants with high baseline EPA, impulsivity worsened compared to placebo.

These findings suggest that the efficacy of EPA in improving ADHD symptoms may be dependent on an individual's baseline omega-3 fatty acid status.

Eicosapentaenoic Acid and Pain Modulation (e.g., Fibromyalgia Pain Models)

Eicosapentaenoic acid has demonstrated potential in the modulation of pain, particularly in the context of fibromyalgia, a condition characterized by widespread chronic pain. The analgesic effects of EPA are thought to be mediated through its anti-inflammatory properties and its influence on central nervous system mechanisms of pain processing.

In mouse models of fibromyalgia, oral administration of EPA has been shown to alleviate pain-like behaviors. The proposed mechanisms involve the modulation of glial cells, specifically microglia and astrocytes, in the brain. EPA appears to reduce the activation of these cells, which are known to play a crucial role in the initiation and maintenance of chronic pain states.

Furthermore, research indicates that EPA can attenuate the signaling of Toll-Like Receptor 4 (TLR4) and its downstream pathways in the cerebellum of mice with fibromyalgia-like pain. The upregulation of TLR4 is associated with neuroinflammation and nociceptive signaling. By downregulating this pathway, EPA may exert its pain-relieving effects. These findings highlight a novel mechanism through which EPA may modulate chronic pain and suggest its potential as a therapeutic agent in conditions like fibromyalgia.

Musculoskeletal System and Eicosapentaenoic Acid

Eicosapentaenoic acid plays a multifaceted role in the health and function of the musculoskeletal system. Its influence extends to the composition of muscle fibers, metabolic efficiency, and the critical balance between muscle protein synthesis and degradation. These effects are particularly relevant in the context of aging and various catabolic disease states where muscle mass and function are compromised.

Muscle Fiber Type Composition and Oxidative Metabolism

Skeletal muscle is composed of different fiber types, primarily slow-twitch (type 1) and fast-twitch (type 2), which have distinct metabolic and contractile properties. Type 1 fibers are rich in mitochondria and rely on oxidative metabolism, making them resistant to fatigue. Research has shown that dietary EPA can induce a shift in muscle fiber composition towards a more oxidative phenotype.

Studies in animal models have demonstrated that EPA supplementation increases the proportion of slow-twitch type 1 muscle fibers. This transition is associated with an enhancement of whole-body oxidative metabolism and improved muscle function, including increased tolerance to exhaustion. The proposed mechanisms for this shift involve the activation of key metabolic signaling pathways, specifically the peroxisome proliferator-activated receptor δ (PPARδ) and AMP-activated protein kinase (AMPK) pathways. By activating these pathways, EPA can be considered an "exercise-mimetic" dietary component that promotes a more fatigue-resistant and metabolically efficient muscle profile. Furthermore, in the context of aging, EPA has been shown to partially restore the age-related decline in skeletal muscle mitochondrial oxidative capacity, an effect not observed with docosahexaenoic acid (DHA). This improvement in mitochondrial function is linked to better muscle protein quality.

Muscle Protein Synthesis and Degradation

The maintenance of skeletal muscle mass is governed by the net balance between muscle protein synthesis (MPS) and muscle protein degradation (MPD). EPA appears to influence this balance primarily by attenuating protein degradation, with a more nuanced role in protein synthesis.

In various catabolic conditions, such as cancer cachexia, there is a significant increase in MPD. Studies have shown that EPA can potently reduce this elevated rate of protein degradation. The mechanism is believed to involve the downregulation of the ubiquitin-proteasome pathway, a major system responsible for protein breakdown in skeletal muscle.

The effect of EPA on MPS is less direct. Some research indicates that EPA by itself does not stimulate the rate of protein synthesis. However, other studies suggest that omega-3 fatty acids, including EPA, can potentiate the MPS response to anabolic stimuli such as amino acids and insulin, particularly in older adults who may experience "anabolic resistance". One study found that EPA administration enhanced overload-induced muscle hypertrophy in mice, but it did so without altering the canonical Akt-mTOR-S6K anabolic signaling pathway. This suggests that EPA may support muscle growth through mechanisms independent of direct stimulation of this primary anabolic pathway, possibly by creating a more favorable anti-inflammatory environment that allows for more efficient muscle building or by reducing protein breakdown, thereby leading to a positive net protein balance.

Table 3: Summary of Eicosapentaenoic Acid (EPA) Effects on the Musculoskeletal System

ParameterEffect of EPA SupplementationMechanism/Key FindingReference
Muscle Fiber Type Increases proportion of slow-twitch (type 1) fibers.Activates PPARδ and AMPK pathways, promoting a more oxidative phenotype.
Mitochondrial Function Partially attenuates age-related decline in mitochondrial oxidative capacity.Improves mitochondrial protein quality; effect is specific to EPA, not DHA.
Muscle Protein Degradation Significantly reduces/attenuates protein degradation, especially in catabolic states.Downregulates the ubiquitin-proteasome proteolytic pathway.
Muscle Protein Synthesis Does not directly stimulate basal synthesis but may enhance the response to anabolic stimuli (e.g., nutrients).Can enhance hypertrophy without activating the standard Akt-mTOR-S6K pathway, suggesting an alternative or permissive mechanism.
Muscle Function Improves muscle strength and endurance.Linked to shifts in fiber type and improved oxidative metabolism.

Other Emerging Research Areas for Eicosapentaenoic Acid

Eicosapentaenoic acid (EPA) is the subject of ongoing research exploring its potential therapeutic applications across a variety of physiological and pathological processes. These emerging areas of investigation include its role in wound healing and tissue regeneration, its potential anti-aging mechanisms, and its application in oncology.

Wound Healing and Tissue Repair

The influence of EPA on the intricate process of wound healing is an area of active investigation, with studies revealing a complex and sometimes contradictory role. Fatty acids are integral to skin structure and immunological responses, influencing both inflammation and the subsequent healing cascade. researchgate.net They are essential for the formation of cell membranes and for the anabolic processes that underpin skin tissue regeneration. mdpi.com

Research suggests that polyunsaturated fatty acids like EPA can modulate the local inflammatory response at wound sites, which may accelerate the healing process. mdpi.com For instance, some studies have shown that EPA can enhance wound closure. Daily administration of an EPA-rich marine oil in diabetic mice was found to speed up healing by reducing inflammation, promoting the formation of new blood vessels (neoangiogenesis), and influencing the polarization of macrophages, key immune cells in tissue repair. mdpi.com In vitro studies have also indicated that marine lipid concentrates containing EPA can enhance wound closure and are biocompatible with essential skin cells like keratinocytes and fibroblasts. mdpi.com

In the context of diabetes, a condition often associated with impaired wound healing, the effects of EPA are particularly nuanced. A study using a mouse model of streptozotocin-induced diabetes found that oral administration of an EPA-rich oil delayed wound closure and impaired the quality of the newly formed tissue. nih.gov This was associated with an increase in the anti-inflammatory cytokine IL-10 and reduced collagen deposition. nih.gov The deleterious effects of EPA on wound closure and collagen organization in this diabetic model were found to be dependent on the PPAR-γ receptor. nih.gov

Conversely, another study highlighted that EPA may facilitate healing in tissues that benefit from increased collagen production, such as ligaments. nih.gov It was observed that EPA could elevate the release of IL-6, a cytokine that has a linear correlation with collagen production. nih.gov Furthermore, an initial upregulation of IL-1 at a wound site, potentially influenced by EPA/DHA supplementation, could be a pathway to regulate collagen formation, which is advantageous for efficient skin healing with minimal scarring. nih.gov

Anti-aging Mechanisms

Emerging research indicates that EPA may play a role in mitigating some of the biological processes associated with aging. Omega-3 fatty acids are being investigated for their potential to prevent and reduce age-related complications, including cognitive decline and cardiovascular disease. nih.gov

One of the key areas of investigation is the effect of omega-3 fatty acids on telomeres, which are protective caps (B75204) at the ends of chromosomes that shorten with age. A study found that overweight, healthy middle-aged and older adults who took omega-3 supplements for four months experienced a lengthening of telomeres in their immune system cells. sciencedaily.com This effect was more pronounced in individuals who significantly improved the ratio of omega-3s to other fatty acids in their diet. sciencedaily.com The supplements used in this study had a high ratio of EPA to DHA, suggesting that EPA's anti-inflammatory properties may be a contributing factor. sciencedaily.com

In addition to its effects on telomeres, omega-3 supplementation has been shown to reduce oxidative stress, a key contributor to the aging process. The same study observed a roughly 15% reduction in oxidative stress, caused by an excess of free radicals in the blood, in the group receiving omega-3 supplements compared to the placebo group. sciencedaily.com

The anti-aging mechanisms of omega-3 fatty acids like EPA are thought to be multifaceted. Research suggests they can influence the expression and methylation levels of genes associated with age-related diseases and pathways. nih.gov Furthermore, there is evidence to suggest that the gut microbiome may mediate some of the anti-aging effects of omega-3 fatty acids. nih.gov This combination of effects on telomeres, oxidative stress, and gene expression suggests that EPA could be a nutritional intervention with the potential to lower the risk for a range of diseases associated with aging, such as coronary heart disease, type 2 diabetes, arthritis, and Alzheimer's disease. sciencedaily.com

Table 2: Investigated Anti-aging Mechanisms of Eicosapentaenoic Acid

Mechanism Effect Associated Health Outcomes Citation
Telomere Length Potential to slow the shortening or even lengthen telomeres in immune cells. Preservation of cellular health and longevity. sciencedaily.com
Oxidative Stress Reduction of oxidative stress by decreasing excessive free radicals. Lowered risk of cellular damage associated with aging. sciencedaily.com
Gene Expression Affects methylation and expression levels of genes related to age-related diseases. Potential prevention or mitigation of age-related pathologies. nih.gov

Cancer Research

The potential role of EPA in cancer treatment and prevention is supported by a growing body of preclinical evidence, although clinical findings are still evolving. In experimental models of cancer, EPA and other n-3 long-chain polyunsaturated fatty acids have demonstrated pleiotropic effects on tumors. nih.govresearchgate.net These effects include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cell growth and proliferation. nih.govresearchgate.net

However, the clinical efficacy of EPA as a standalone treatment remains an area of investigation. For instance, a large, multicenter, double-blind, placebo-controlled trial involving 518 patients with advanced gastrointestinal or lung cancer and cachexia (severe weight loss) did not find a statistically significant benefit from EPA monotherapy in improving survival, weight, or other nutritional variables. rima.org There was, however, a non-significant trend towards weight gain in the group receiving 2g of EPA daily. rima.org

More recent preclinical research is focusing on combination therapies to enhance the anti-tumor activity of EPA. One study demonstrated that combining EPA with the inhibition of EPHA2, a receptor tyrosine kinase, was effective in preclinical models of triple-negative breast cancer, an aggressive subtype that lacks targeted therapy options. nih.gov This combination therapy was found to induce apoptosis by disrupting cellular cholesterol homeostasis, leading to a lethal increase in cancer cell membrane polarity. nih.gov

Furthermore, in a syngeneic model of neuroblastoma, high doses of omega-3 fatty acids, including EPA and DHA, showed a robust antitumor effect, with DHA completely abrogating tumor formation. biorxiv.org This suggests that the dosage and specific type of omega-3 fatty acid may be critical factors in their anticancer efficacy.

Advanced Research Methodologies and Analytical Approaches for Eicosapentaenoic Acid Studies

Quantification and Profiling of Eicosapentaenoic Acid and its Metabolites

Accurate quantification and detailed profiling of EPA and its extensive family of metabolites are fundamental to understanding its physiological and pathophysiological significance. Mass spectrometry and nuclear magnetic resonance spectroscopy are the cornerstones of these analytical efforts, each offering unique advantages in sensitivity, specificity, and structural elucidation.

Mass Spectrometry-Based Techniques (e.g., LC-MS, GC-MS)

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), stands as a powerful tool for the sensitive and specific quantification of EPA and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred method for analyzing fatty acids without the need for derivatization, streamlining sample preparation. nih.gov This technique offers rapid, accurate, and simultaneous quantification of multiple polyunsaturated fatty acids (PUFAs), including EPA, from complex biological matrices like human plasma. nih.gov LC-MS/MS methods can be applied to measure both free (unesterified) and total (free + esterified) forms of fatty acids. whiterose.ac.uk The high sensitivity of LC-MS/MS allows for the detection of EPA and its derivatives, such as F3-isoprostanes (derived from EPA), at low nanomolar concentrations. nih.govplos.org The use of multiple reaction monitoring (MRM) mode enhances specificity and allows for precise quantification. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for fatty acid analysis. nih.gov It typically requires a derivatization step, commonly methylation to form fatty acid methyl esters (FAMEs), to increase the volatility of the compounds for GC separation. nih.gov GC-MS provides excellent chromatographic resolution and is highly effective for separating and quantifying a wide range of fatty acids, including EPA and docosahexaenoic acid (DHA). nih.gov

The table below summarizes key performance characteristics of MS-based methods for EPA quantification.

TechniqueSample PreparationKey AdvantagesTypical Application
LC-MS/MS Minimal, often direct injection after extractionHigh sensitivity and specificity, no derivatization required, rapid analysisQuantification of free and total EPA in plasma, analysis of oxidized metabolites nih.govwhiterose.ac.ukresearchgate.net
GC-MS Requires derivatization (e.g., methylation)High resolution, well-established protocols, comprehensive fatty acid profilingDetermination of total fatty acid composition in tissues and cells nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive and highly reproducible approach for metabolic profiling, providing comprehensive information on the composition of biological samples. nih.govmdpi.com ¹H NMR-based metabolomics can be harnessed for the non-destructive profiling of fatty acids in various samples, including commercial omega-3 supplements and biological oils. nih.gov This technique allows for the identification and quantification of a wide array of metabolites simultaneously, often with minimal sample preparation. mdpi.comnih.gov

In the context of EPA research, NMR can be used to:

Provide structural information that aids in the identification of metabolites. researchgate.net

Conduct high-throughput screening for clinical and toxicological studies due to the potential for automation. nih.gov

While generally less sensitive than MS, the quantitative accuracy and non-destructive nature of NMR make it a valuable tool for obtaining a holistic view of the metabolic landscape in response to EPA. mdpi.com

Omics Approaches in Eicosapentaenoic Acid Research

The advent of "omics" technologies has revolutionized biological research, enabling a system-wide view of molecular changes. In the field of EPA research, transcriptomics, metabolomics, lipidomics, and proteomics are instrumental in uncovering the broad-spectrum effects of this fatty acid on gene expression, metabolic pathways, and protein networks.

Transcriptomics and Gene Expression Profiling

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell population. This approach provides a snapshot of the genes that are actively being expressed at a given time. In EPA research, transcriptomic analysis has been crucial for understanding its molecular mechanisms.

For instance, studies on the microalga Schizochytrium have used comparative transcriptomics to elucidate the mechanisms of EPA accumulation. These analyses revealed that in high-EPA-producing mutant strains, genes related to the polyketide synthase pathway, fatty acid elongation, and triglyceride synthesis were significantly upregulated. nih.govasm.orgasm.org Conversely, genes involved in the β-oxidation pathway (fatty acid degradation) were downregulated, favoring the biosynthesis and accumulation of EPA. nih.govasm.orgasm.org

In human studies, transcriptomic profiling of monocytes has shown that EPA supplementation can elicit distinct changes in gene expression. nih.gov Research has demonstrated that EPA can induce an anti-inflammatory transcriptomic landscape in human CD4+ T cells, downregulating immune response-related genes like HLA-DRA, CD69, and IL2RA, while upregulating genes involved in preventing oxidative stress, such as NQO1. biorxiv.org These findings provide insights into how EPA may exert its effects on the immune system and cardiovascular health. nih.govbiorxiv.org

Metabolomics and Lipidomics in Eicosapentaenoic Acid Research

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. walshmedicalmedia.com Lipidomics is a sub-discipline of metabolomics focused specifically on the entire lipid profile (the lipidome). mdpi.com These approaches are critical for mapping the metabolic impact of EPA.

Metabolomic and lipidomic analyses have shown that EPA supplementation significantly alters the landscape of lipids and related metabolites in various biological systems. plos.org For example, in studies investigating nonalcoholic steatohepatitis (NASH), metabolomic analysis revealed that EPA treatment affects major metabolic pathways, particularly those related to lipids and amino acids. plos.org EPA supplementation leads to changes in the composition of phosphoglycerolipids and the production of EPA-derived oxidized lipids like 18-HEPE (18-hydroxyeicosapentaenoic acid) and 17,18-DiHETE (17,18-dihydroxyeicosatetraenoic acid). plos.org

High-performance liquid chromatography-mass spectrometry (HPLC-MS) is a key analytical technique in metabolomics and lipidomics for profiling eicosanoids and other lipid mediators derived from EPA. springernature.comnih.gov These methods allow researchers to identify and quantify dozens to hundreds of metabolites, providing a detailed picture of the metabolic shifts induced by EPA. plos.org

The following table highlights key findings from metabolomic/lipidomic studies on EPA.

Study FocusKey FindingsImplication
NASH EPA altered lipid and amino acid pathways, changing levels of EPA-derived oxidized lipids (18-HEPE, 17,18-DiHETE). plos.orgElucidates metabolic pathways through which EPA may mitigate liver disease.
Omega-3 Index Lipidomic profiling identified specific circulating phosphatidylcholine (PC) species containing EPA as biomarkers for the Omega-3 Index. metabolomicscentre.caSimplifies the assessment of an individual's omega-3 status.
Inflammation Metabolomics can profile the generation of specialized pro-resolving mediators (SPMs), such as resolvins of the E-series, which are biosynthesized from EPA. nih.govProvides a direct measure of the anti-inflammatory and pro-resolving activity of EPA.

Proteomics and Protein-Protein Interactions

Proteomics is the large-scale study of proteins, their structures, and their functions. In EPA research, proteomic approaches are used to identify proteins whose expression levels or post-translational modifications are altered by EPA, and to map the protein-protein interactions that are subsequently affected.

Mass spectrometry-based label-free quantitative proteomics has been employed to investigate the protective mechanisms of EPA in endothelial cells. nih.gov In one study, this approach identified a total of 3,391 proteins, with 1,958 being quantified. nih.gov The analysis revealed that EPA treatment significantly regulated key proteins involved in pathways such as glutathione (B108866) metabolism and oxidation-reduction. nih.gov

Key proteins identified as being regulated by EPA in endothelial cells include:

Catalase (CAT)

Heme oxygenase 1 (HMOX1)

Glutamate-cysteine ligase regulatory subunit (GCLM) nih.gov

Furthermore, proteomics has been used to discover that EPA can lower the protein levels of hepatic soluble epoxide hydrolase (SEH), an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids. nih.gov By identifying such protein targets, proteomics provides direct insight into the molecular mechanisms underlying the biological effects of EPA. nih.gov Protein-protein interaction analysis can then be used to understand the broader network effects of these changes. nih.gov

Methylation Analysis

Methylation analysis is a critical tool for understanding the epigenetic effects of eicosapentaenoic acid (EPA). This analysis often focuses on DNA methylation, a process where methyl groups are added to the DNA molecule, which can alter gene expression without changing the DNA sequence itself. Research indicates that EPA and other polyunsaturated fatty acids (PUFAs) can induce changes in the DNA methylation status of individual CpG loci, which are regions of DNA where a cytosine nucleotide is followed by a guanine (B1146940) nucleotide.

Studies have explored the impact of EPA on the methylation of specific gene promoters. For instance, in colorectal cancer (CRC) cell lines, EPA has been investigated for its effects on the promoter methylation of the peroxisome proliferator-activated receptor-gamma (PPARγ) gene. Dysregulation and methylation silencing of PPARγ are linked to CRC pathogenesis. Research on five different CRC cell lines demonstrated that PUFAs can alter PPARγ promoter methylation and expression in a cell-type-dependent manner.

Furthermore, introducing methyl groups to the EPA molecule itself has been a subject of study to determine if this modification could enhance its biological effects. In one such study, methyl groups were added to the 2- or 3-position of the EPA molecule. These methylated EPA derivatives were found to be more potent hypolipidemic agents in rats compared to unmodified EPA. They led to an increase in hepatic mitochondrial and peroxisomal beta-oxidation and a decrease in plasma lipids. This suggests that methylation of the fatty acid can significantly influence its metabolic functions.

In human clinical studies, supplementation with omega-3 fatty acids, including EPA, has been associated with changes in global DNA methylation. A 6-month supplementation study showed that an increase in plasma EPA concentration was inversely correlated with methylation in long interspersed nuclear element-1 (LINE-1) repetitive sequences in peripheral blood leukocytes, indicating a global DNA hypomethylation effect.

In vitro and In vivo Model Systems for Eicosapentaenoic Acid Research

In vitro cell culture models are indispensable for elucidating the molecular mechanisms of EPA action. A variety of cell lines are employed to study its effects on different cellular processes.

B Lymphocytes: Studies on intestinal B lymphocytes from broiler chickens have used these cells to investigate the effects of EPA on signaling pathways. Research has shown that EPA can suppress the lipopolysaccharide (LPS)-stimulated proliferation of B lymphocytes by interfering with the phosphatidylinositol signaling and second messenger pathways. tandfonline.com Specifically, EPA treatment reduced the production of prostaglandin (B15479496) E2 (PGE2), cyclooxygenase 2 (COX-2), and phospholipase C (PLC), while increasing the concentration of inositol (B14025) triphosphate (IP3). tandfonline.com

Cardiomyocytes: The effects of EPA on cardiomyocytes have been investigated to understand its antiarrhythmic properties. Studies have shown that EPA can rescue the decline in Cav1.2-L-Type Ca2+ channels caused by saturated fatty acids. mdpi.com

Endothelial Cells: The HUVEC (Human Umbilical Vein Endothelial Cells) line and the murine-derived H5V endothelial cell line are used to study the impact of EPA on vascular function. Research has demonstrated that EPA can inhibit endothelial cell migration, a key process in the repair of vascular injuries. researchgate.net This inhibition is associated with a peripheral distribution of focal adhesions and partial disassembly of actin filaments. researchgate.net

Cancer Cell Lines: A wide range of cancer cell lines have been used to explore the anti-proliferative effects of EPA. These include human pancreatic cancer cell lines, where EPA has been shown to inhibit growth in a dose-dependent manner. tandfonline.com In oesophageal cancer cells (TE-1 line), EPA has been found to inhibit cell proliferation and suppress lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) production. nih.gov Glioblastoma cell lines (A172, U87MG, U138MG, T98G) have been used to show that EPA can enhance the effects of temozolomide (B1682018) chemotherapy by reducing cell proliferation, colony formation, and migration. mdpi.com

The table below summarizes findings from a study on the effects of EPA on the cell number of various glioblastoma cell lines, both with and without the chemotherapeutic agent Temozolomide (TMZ).

Interactive Data Table: Effect of EPA on Glioblastoma Cell Number

Cell Line Treatment % Reduction in Cell Number
A172 100 µM EPA 40.2%
A172 25 µM TMZ + 100 µM EPA No significant additional effect over TMZ alone
A172 TMZR 100 µM EPA 30.0%
U87MG 100 µM EPA 76.4%
U87MG 25 µM TMZ + 100 µM EPA 68.0% (significant reduction over TMZ alone)
U87MG TMZR 100 µM EPA 59.3%
T98G 100 µM EPA 54.7%
T98G 25 µM TMZ + 100 µM EPA 73.2% (significant reduction over TMZ alone)

Data adapted from studies on glioblastoma cells. mdpi.com TMZR indicates a Temozolomide-resistant cell line.

Animal models are crucial for studying the systemic effects of EPA.

Mice: Mouse models, particularly for Alzheimer's disease (AD), have been used to study the neuroprotective effects of EPA. In the 3xTg-AD and APPswePS1dE9 mouse models, dietary supplementation with EPA has been shown to alter brain polyunsaturated fatty acid composition and beneficially affect AD-like neuropathology. For example, high EPA intake has been observed to lower insoluble phosphorylated tau.

Rats: Rat models are frequently used to investigate the metabolic effects of EPA, such as its impact on lipid metabolism. Studies in rats have demonstrated that EPA supplementation can influence hepatic beta-oxidation and plasma lipid levels.

Broiler Chickens: Broiler chickens serve as a valuable model for nutritional studies and for investigating the immunological effects of EPA. Research has examined how dietary EPA affects the signaling pathways in intestinal B lymphocytes of broiler chickens. tandfonline.com Furthermore, studies have investigated how supplementing broiler diets with omega-3 fatty acids like EPA can enhance cardiac energy metabolism and liver function, particularly under conditions of environmental stress. nih.gov Supplementing broiler diets with sources of EPA, such as menhaden fish oil, has been shown to increase the concentration of EPA in chicken meat. researchgate.net

Clinical Trial Designs and Biomarker Analysis in Eicosapentaenoic Acid Studies

Clinical trials investigating EPA often employ rigorous designs to assess its efficacy. The most common is the randomized, double-blind, placebo-controlled trial, which is considered the gold standard. researchgate.netnih.gov In these trials, participants are randomly assigned to receive either an EPA supplement or a placebo (like olive oil), and neither the participants nor the researchers know who is receiving which treatment until the study is over. nih.gov The duration of these trials can vary, with some studies lasting for 6 weeks to assess effects on biomarkers, while large cardiovascular outcome trials can last for several years. nih.govnih.gov

A key biomarker in EPA research is the ratio of eicosapentaenoic acid to arachidonic acid (EPA/AA) in the blood. tandfonline.comnih.govnih.govreddit.com This ratio is considered a marker of chronic inflammation. nih.govreddit.com Arachidonic acid (AA) is an omega-6 fatty acid that is a precursor to pro-inflammatory molecules. EPA competes with AA for the same enzymes (cyclooxygenase and lipoxygenase), leading to the production of less inflammatory mediators. nih.govreddit.com

Clinical Utility : A lower EPA/AA ratio is associated with higher levels of inflammation and has been linked in epidemiological studies to an increased risk for a variety of cardiovascular diseases, including coronary artery disease, acute coronary syndrome, and stroke. tandfonline.comnih.govreddit.com Clinical studies have demonstrated that increasing the EPA/AA ratio through supplementation with purified EPA is effective in both the primary and secondary prevention of coronary artery disease. nih.govreddit.com The achieved EPA/AA ratio, rather than just the change in the ratio, may be a useful marker for risk stratification in patients with coronary artery disease. nih.gov

The table below shows data from a case-control study comparing the EPA/AA ratio in cancer patients and healthy subjects.

Interactive Data Table: Plasma AA/EPA Ratio in Cancer Patients vs. Healthy Controls

Group Mean AA/EPA Ratio (± Standard Error) Statistical Significance (p-value)
Colon Cancer Patients 22.232 ± 1.852 <0.01
Healthy Controls (matched age) 14.25 ± 1.083 -
Breast Cancer Patients 21.029 ± 2.584 <0.01

Data suggests the AA/EPA ratio is significantly higher in these cancer patient groups compared to healthy individuals. aacrjournals.org

The bioavailability of EPA—the extent and rate at which it is absorbed and becomes available at the site of action—is a critical factor influencing its efficacy. Bioavailability studies are often designed as randomized crossover trials where healthy volunteers consume different formulations of EPA, followed by a "washout" period before crossing over to another formulation. jscimedcentral.com Blood samples are taken at various time points (e.g., 2, 3, 5, 8, and 24 hours) to measure the concentration of EPA in the plasma or serum and calculate the area under the curve (AUC), which reflects total absorption. jscimedcentral.comnih.govqdu.edu.cn

These studies have revealed that the chemical form of EPA significantly impacts its absorption. EPA can be delivered as natural triglycerides (NTG), reconstituted triglycerides (rTG), ethyl esters (EE), monoglycerides (B3428702) (MG), or diglycerides (DG).

Interactive Data Table: Bioavailability (AUC) of EPA from Different Formulations

EPA Formulation Mean Area Under the Curve (AUC)
Reconstituted Triglyceride (rTG) 30.2
Enzymatically Synthesized Triglyceride 11.9

Data from a double-blind study in healthy volunteers. A higher AUC indicates greater bioavailability. nih.govresearchgate.net

Artificial Intelligence (AI) and Machine Learning in Eicosapentaenoic Acid Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is forging new frontiers in the study of Eicosapentaenoic Acid (EPA). These advanced computational approaches are capable of analyzing vast and complex datasets, enabling researchers to uncover novel insights into EPA's biological functions, enhance analytical methodologies, and predict its effects on human health. By applying sophisticated algorithms to data from multiomics, clinical studies, and analytical chemistry, AI is accelerating the pace of discovery in omega-3 fatty acid research. researchgate.net

One of the key applications of AI is in classifying oils based on their omega-3 fatty acid content. researchgate.net Furthermore, leveraging AI in conjunction with a systemic biology approach offers the potential to unlock crucial insights into bioprocess and strain development for producing omega-3 fatty acids from alternative sources like algae. researchgate.net

Predictive Modeling of Biological Activity

Machine learning models are increasingly being employed to predict the complex relationships between EPA intake and various physiological outcomes. These models can analyze data from large cohorts to identify patterns and make predictions that are not apparent through traditional statistical methods.

Table 1: Machine Learning Analysis of Omega-3 Fatty Acids and Aging Biomarkers

This table summarizes the findings from a study using a Linear Support Vector Machine (LSVM) model to assess the importance of Eicosapentaenoic Acid (EPA) and other omega-3s in predicting aging biomarkers. researchgate.net

FeatureSHAP Feature Importance RankingAssociation with HorvathAge (Epigenetic Aging)Association with Horvathtelo (Telomere Length)
Omega-3 (Total)1Inversely Associated (Reduced Aging)Nonlinear J-shaped Association
Alpha-linolenic acid (ALA)2Inversely Associated (Reduced Aging)Nonlinear Improvement
Docosahexaenoic acid (DHA)3Nonlinear AssociationPositively Associated (Improved Telomere Length)
Eicosapentaenoic acid (EPA)4Nonlinear AssociationPositively Associated (Improved Telomere Length)

Enhancing Analytical Methodologies

AI and ML are also revolutionizing the analytical techniques used to quantify EPA. Traditional methods for fatty acid analysis, such as mass spectrometry, are often expensive, time-consuming, and require specialized expertise. youtube.com Machine learning offers a way to build predictive models based on faster, more accessible analytical techniques.

One innovative approach combines Raman spectroscopy with machine learning to create a rapid, non-destructive method for assessing fatty acid content. In a study focused on fish egg quality, researchers trained an ML model to correlate Raman spectra with fatty acid concentrations previously determined by gas chromatography-mass spectrometry (GCMS). The model learned to identify the specific spectral features relevant to the concentration of fatty acids like EPA. This allows for real-time quality assessment without destroying the sample. youtube.com The performance of these models demonstrates high accuracy, particularly for combined EPA and DHA measurements. youtube.com

Table 2: Performance of Machine Learning Models in Predicting Fatty Acid Content via Raman Spectroscopy

This table shows the validation results for machine learning models designed to predict the fatty acid composition of California yellowtail eggs from their Raman spectra. The values on the x-axis of the original study's graphs represent the actual content measured by GCMS, while the y-axis shows the content predicted by the model. The models for EPA + DHA and total polyunsaturated fatty acids were found to be the most accurate. youtube.com

Fatty Acid/Fatty Acid GroupModel Predictive PerformanceSignificance
EPA + DHAHighThe model showed a strong correlation between predicted and actual values, making it highly effective for this combined measurement.
Total Polyunsaturated Fatty AcidHighThe model accurately predicted the total content of polyunsaturated fats, which are key indicators of egg quality.
DHA onlyModerateThe model for DHA alone was less precise than the combined EPA + DHA model.
Saturated Fatty AcidsModerateThe model showed a reasonable, but not perfect, predictive capability for saturated fats.
Total Omega-3ModerateThe model's prediction for the total omega-3 content was effective but less accurate than for the EPA+DHA combination.

Systems Biology and Multiomics Analysis

The biological effects of EPA are multifaceted, involving complex interactions across genomic, transcriptomic, and proteomic levels. AI and ML are indispensable tools for navigating this complexity. By analyzing "multiomics" data, these computational methods can identify system-level insights into how EPA modulates cellular pathways. researchgate.net For instance, machine learning algorithms have been successfully used to differentiate and cluster cell groups treated with EPA and DHA from control groups based on patterns of differentially expressed genes. researchgate.net This capability provides a powerful rationale for implementing ML algorithms as predictive models for analyzing complex biomedical data and understanding the molecular mechanisms of EPA.

Biotechnological Production and Metabolic Engineering of Eicosapentaenoic Acid

Microbial Production of Eicosapentaenoic Acid

The exploration of natural microbial diversity has identified various species capable of synthesizing EPA. These microorganisms serve as the foundation for both optimizing natural production through fermentation and as chassis for advanced genetic modification.

Microalgae, Bacteria, and Fungi as Production Platforms

A range of microorganisms across different taxa are known to produce EPA, each with distinct advantages and characteristics as production platforms.

Microalgae : Species such as Nannochloropsis, Phaeodactylum tricornutum, and diatoms are prominent EPA producers. researchgate.netnih.gov Nannochloropsis oceanica is particularly noted for its ability to accumulate high levels of EPA. wur.nl Strains of Phaeodactylum tricornutum have been shown to have an EPA content of up to 4.4% of dry weight under specific outdoor cultivation conditions. nih.gov Microalgae are advantageous as they are the primary producers in the aquatic food chain, but large-scale cultivation can be challenging. nih.gov

Bacteria : Certain marine bacteria, especially from the genus Shewanella, produce EPA. jmb.or.kr For instance, Shewanella sp. BR-2, isolated from marine fish intestines, was found to have an EPA content of 4.78% of its total fatty acids. jmb.or.krkoreascience.kr Bacteria offer advantages such as rapid growth rates, but typically accumulate lower levels of lipids compared to oleaginous microalgae and yeasts.

Fungi : Fungi from the order Mucorales, particularly the genus Mortierella, are known producers of polyunsaturated fatty acids. nih.gov While often recognized for arachidonic acid (ARA) production, some species like Mortierella alpina and Mortierella elongata can produce EPA, especially when cultured at lower temperatures or with specific nutrient supplements. nih.govnih.gov For example, supplementing the culture of M. alpina with linseed oil can significantly increase EPA production. nih.gov

Below is an interactive data table summarizing EPA production in select native microorganisms.

MicroorganismCategoryTypical EPA ContentReference
Nannochloropsis oculataMicroalgaUp to 40% of total fatty acids nih.gov
Phaeodactylum tricornutumMicroalga~3.1-4.4% of dry weight nih.gov
Shewanella sp. BR-2Bacteria4.78% of total fatty acids jmb.or.krkoreascience.kr
Mortierella alpinaFungiVariable, enhanced by low temperature and supplements nih.gov

Eicosapentaenoic Acid Biosynthesis Gene Cluster Characterization in Microorganisms

Microorganisms synthesize EPA through two primary pathways: the anaerobic polyketide synthase (PKS)-like pathway and the aerobic desaturase/elongase pathway.

The PKS-like pathway is characteristic of many EPA-producing marine bacteria, such as Shewanella and Photobacterium. nih.gov The genes for this pathway are typically organized in a conserved cluster, commonly referred to as the pfa (polyunsaturated fatty acid) gene cluster. nih.gov This cluster generally consists of five genes, pfaA through pfaE. nih.govresearchgate.net

pfaA : Encodes a large multifunctional protein with domains for β-ketoacyl-ACP synthase (KS), malonyl-CoA:acyl carrier protein (ACP) acyltransferase (MAT), multiple ACP domains, and β-ketoacyl-ACP reductase (KR). jmb.or.krresearchgate.net

pfaB : Encodes a protein with an acyltransferase (AT) domain. In some docosahexaenoic acid (DHA) producing bacteria, PfaB also contains a KS domain, which appears to be a key determinant in producing the longer chain DHA versus EPA. oup.comnih.gov

pfaC : Encodes a multifunctional protein containing domains for KS, chain length factor (CLF), and 3-hydroxyacyl-ACP dehydratase (DH). jmb.or.kr

pfaD : Encodes a protein with an enoyl-reductase (ER) domain. jmb.or.kr

pfaE : Encodes a phosphopantetheinyl transferase (PPTase), which is essential for activating the ACP domains by transferring a 4'-phosphopantetheinyl moiety. nih.gov

The heterologous expression of the entire pfa gene cluster from Shewanella in E. coli and marine cyanobacterium has successfully conferred the ability to produce EPA to these host organisms. jmb.or.krnih.gov

Eukaryotic microorganisms like microalgae and fungi typically utilize the desaturase and elongase pathway. This pathway involves a series of alternating desaturation and carbon-chain elongation steps, starting from a precursor like oleic acid or linoleic acid to produce EPA and other long-chain polyunsaturated fatty acids. nih.gov

Optimization of Culture Conditions for Enhanced Eicosapentaenoic Acid Yield

The yield of EPA from microbial fermentation can be significantly influenced by optimizing physical and chemical culture parameters.

Temperature : Lower temperatures often lead to an increase in fatty acid unsaturation to maintain membrane fluidity. In Nannochloropsis salina, optimal EPA productivity of 14.4 mg·L⁻¹·day⁻¹ was achieved at 21°C. elsevierpure.comnih.gov For the fungus Mortierella alpina, incubation at 12°C resulted in EPA production, whereas at 20°C it was negligible without specific precursors. nih.gov

Nutrients : Nitrogen availability is a critical factor. In Nannochloropsis, nitrogen-replete conditions are generally associated with higher EPA production during active biomass growth. wur.nlmdpi.com A study on N. salina identified an optimal initial sodium nitrate (B79036) concentration of 1.28 g·L⁻¹ for maximizing EPA productivity. elsevierpure.comnih.gov

The following table summarizes the effects of key culture conditions on EPA yield in different microorganisms.

MicroorganismConditionOptimal Value/StateEffect on EPA ProductionReference
Nannochloropsis salinaTemperature21°CMaximized productivity elsevierpure.comnih.gov
Nannochloropsis salinaNitrogen (NaNO₃)1.28 g·L⁻¹Maximized productivity elsevierpure.comnih.gov
Mortierella alpinaTemperature12°CInduced EPA production nih.gov
Mortierella alpinaSupplement1% Linseed OilIncreased EPA yield nih.gov

Metabolic Engineering Strategies for Eicosapentaenoic Acid Production

Metabolic engineering offers powerful tools to enhance EPA production beyond the capabilities of wild-type organisms. This involves rationally modifying an organism's genetic makeup to improve pathway efficiency, increase precursor supply, or introduce novel production pathways.

Enhancing Precursor Supply for Eicosapentaenoic Acid (e.g., Acetyl-CoA)

In eukaryotic organisms like yeast, cytosolic Acetyl-CoA is primarily generated from citrate, which is transported from the mitochondria. This reaction is catalyzed by the enzyme ATP-citrate lyase (ACLY) . nih.govnih.gov Overexpression of the ACLY gene is a common strategy to boost the supply of cytosolic Acetyl-CoA for lipogenesis. researchgate.net

Another critical step is the conversion of Acetyl-CoA to Malonyl-CoA, the direct two-carbon donor for fatty acid chain elongation. This reaction is catalyzed by Acetyl-CoA carboxylase (ACC) . researchgate.net Overexpression of the ACC enzyme has been shown to increase the production of fatty acids and their derivatives. researchgate.netresearchgate.net

Engineering efforts focus on several approaches:

Overexpression of Native Pathways : Increasing the expression of key enzymes like ACLY and ACC to push more carbon flux towards fatty acid synthesis. researchgate.net

Inhibition of Competing Pathways : Deleting or down-regulating pathways that consume Acetyl-CoA for non-essential processes can redirect this precursor towards the desired product. nih.gov

Establishing Bypass Pathways : Creating novel metabolic routes to generate cytosolic Acetyl-CoA, bypassing native regulatory mechanisms.

By combining pathway construction with strategies to enhance precursor supply, metabolic engineering can create highly efficient microbial cell factories for the sustainable production of Eicosapentaenoic acid.

Genetic Manipulation and Gene Editing Tools (e.g., CRISPR/Cas)

The advent of sophisticated genetic manipulation and gene editing technologies, particularly the CRISPR/Cas9 system, has revolutionized the metabolic engineering of organisms for enhanced eicosapentaenoic acid (EPA) production. nih.govnih.gov These tools allow for precise, targeted modifications to an organism's DNA, enabling researchers to rationally design and construct microbial or plant cell factories with improved EPA yields. medlineplus.gov The CRISPR-Cas9 system, adapted from a natural immune defense mechanism in bacteria, utilizes a guide RNA to direct the Cas9 enzyme to a specific DNA sequence, where it creates a double-strand break. medlineplus.govisaaa.org The cell's natural repair mechanisms can then be harnessed to introduce desired changes, such as gene knockouts, insertions, or replacements. medlineplus.gov

In the context of EPA biosynthesis, these tools are applied to several strategic areas:

Overexpression of Key Biosynthetic Genes: The core of EPA synthesis lies in a series of desaturation and elongation reactions. Genetic engineering is used to overexpress the genes encoding key enzymes like fatty acid desaturases (FADs) and elongases (FAEs). For example, in the marine microalga Nannochloropsis oceanica, co-expression of specific desaturase (NoFAD1770) and elongase (NoFAE0510) genes led to a 45.2% increase in the EPA yield compared to the wild type. nih.gov The identification and use of strong, well-characterized promoters and terminators are crucial for achieving high levels of gene expression and are a significant area of research in microalgal synthetic biology. nih.gov

Blocking Competing Metabolic Pathways: To channel more precursor molecules towards EPA synthesis, competing metabolic pathways can be blocked or downregulated. A notable example is the use of CRISPR-Cas9 to inactivate the fatty acid elongase 1 (FAE1) pathway in the oilseed crop Camelina sativa. nih.gov The FAE1 enzyme competes for the same C18 fatty acid substrates used in the initial steps of long-chain polyunsaturated fatty acid synthesis. By knocking out the FAE1 genes, researchers increased the pool of the precursor α-linolenic acid (ALA), which subsequently led to enhanced accumulation of EPA and other omega-3 fatty acids in the transgenic seeds. nih.gov

The application of these advanced genetic tools is not without challenges. The development of efficient transformation protocols and a comprehensive toolkit of genetic parts (promoters, terminators, etc.) is still ongoing for many non-model organisms. nih.govnih.gov However, as these technologies mature, they hold immense promise for the cost-effective and sustainable production of high-purity EPA. nih.gov

Table 1: Examples of Genetic Manipulation for Enhanced EPA Production

OrganismGenetic ToolTarget Gene(s)/StrategyOutcomeReference
Nannochloropsis oceanicaEndogenous OverexpressionCo-expression of desaturase (NoFAD1770) and elongase (NoFAE0510)45.2% increase in EPA yield nih.gov
Nannochloropsis oceanicaCRISPR/Cas9Knockout of TAG lipase (B570770) gene (NoTGL1990)Up to 65.3% increase in TAG-associated EPA content nih.gov
Camelina sativaCRISPR-Cas9Inactivation of fatty acid elongase 1 (FAE1) pathwayIncreased levels of EPA and DHA in seeds nih.gov

Extraction and Purification Methodologies for Eicosapentaenoic Acid

Following the biotechnological production of EPA-rich biomass, the downstream processing, which involves extraction and purification, is a critical and often economically significant stage. nih.gov The goal is to efficiently isolate EPA from the complex mixture of lipids and other cellular components to achieve the high purity required for pharmaceutical and nutraceutical applications. A variety of methodologies are employed, often in combination, to achieve this.

The initial step is typically the extraction of total lipids from the microbial or algal biomass. Common methods include:

Solvent Extraction: This is a widely used technique due to the fat-soluble nature of lipids. researchgate.net Organic solvents like n-hexane, chloroform, and ethanol (B145695) are used to dissolve the lipids. researchgate.netresearchgate.net The Bligh and Dyer method, a classic technique, uses a chloroform/methanol mixture for lipid extraction. google.com However, the use of organic solvents raises environmental and safety concerns. researchgate.net

Supercritical Fluid Extraction (SFE): This method is considered a "green" alternative to solvent extraction. researchgate.netgeomar.de It typically uses carbon dioxide (CO₂) above its critical temperature and pressure, where it behaves as a supercritical fluid with properties of both a liquid and a gas. SFE is highly efficient and avoids the use of toxic organic solvents. researchgate.netgeomar.de

Once the crude oil is extracted, it contains a mixture of various fatty acids. Several techniques are then used to concentrate and purify EPA:

Urea Inclusion/Complexation: This is a simple and effective method for separating polyunsaturated fatty acids (PUFAs) like EPA from saturated and monounsaturated fatty acids. nih.govresearchgate.netresearchgate.net The principle relies on the fact that the linear structure of saturated and monounsaturated fatty acids allows them to form crystalline inclusion complexes with urea, while the bent structure of PUFAs prevents them from doing so. nih.gov By cooling a solution of fatty acids and urea, the saturated and monounsaturated fatty acids crystallize out, leaving the liquid phase enriched with PUFAs. nih.gov In one study, using a urea/fatty acid ratio of 4:1, an EPA recovery of 67.7% was achieved. researchgate.net

Chromatographic Methods: Chromatography is a powerful technique for achieving high-purity separation. chromnet.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): Particularly preparative reverse-phase HPLC (RP-HPLC), is extensively used to purify EPA to very high levels. chromnet.netbvchroma.com This method separates fatty acids based on their polarity. By scaling up from analytical to preparative columns, researchers have obtained EPA fractions with purities as high as 94.3% to 99.7%. researchgate.netbvchroma.com

Argentation (Silver Ion) Chromatography: This technique utilizes the affinity of silver ions for the double bonds in unsaturated fatty acids. researchgate.netnih.gov Fatty acids are separated based on the number and position of their double bonds. It is a highly effective method for obtaining high-purity EPA (>95%). nih.gov

Simulated Moving Bed (SMB) Chromatography: This is a continuous chromatographic technique used for large-scale purification. It has been applied to the purification of EPA ethyl esters from fish oil, offering an efficient industrial-scale solution. google.com

The choice of extraction and purification methods depends on the source of the EPA, the desired purity, and the scale of production. Often, a multi-step process combining several of these techniques is necessary to achieve a final product with the required specifications. researchgate.netresearchgate.net

Table 2: Comparison of EPA Purification Methodologies

MethodologyPrinciple of SeparationAchievable PurityAdvantagesDisadvantagesReference
Urea InclusionDifferential complex formation based on fatty acid saturationConcentrates PUFAs, purity variesSimple, cost-effectiveOften a pre-concentration step, may not achieve highest purity alone nih.govresearchgate.netresearchgate.net
Preparative HPLCSeparation based on polarity (reverse-phase)>94% - 99.7%High resolution and purityHigh cost, solvent consumption researchgate.netbvchroma.com
Argentation ChromatographyInteraction of double bonds with silver ions>95%Excellent separation of unsaturated fatty acidsCost of silver, potential for silver leaching researchgate.netnih.gov
Supercritical Fluid Extraction (SFE)Solubility in supercritical CO₂N/A (Extraction method)"Green" technology, no toxic solventsHigh initial equipment cost researchgate.netgeomar.de

Future Directions in Eicosapentaenoic Acid Research

Elucidating Novel Eicosapentaenoic Acid-Derived Bioactive Lipids

Eicosapentaenoic acid is a precursor to a diverse array of bioactive lipid mediators that play crucial roles in resolving inflammation and maintaining cellular homeostasis. While prostaglandins (B1171923) and leukotrienes derived from omega-6 fatty acids are well-characterized, the focus is shifting towards identifying and characterizing the novel metabolites derived from EPA. These specialized pro-resolving mediators (SPMs) are enzymatically produced and include resolvins of the E-series (RvE1, RvE2, and RvE3), which have potent anti-inflammatory and pro-resolving actions. nih.gov

Recent research has uncovered new metabolic pathways for EPA. For instance, a novel EPA metabolic pathway involving omega-3 epoxygenation has been identified, leading to the discovery of 12-OH-17,18-EpETE, a bioactive metabolite with potent and stereoselective anti-inflammatory properties. nih.gov This compound has been shown to block acute polymorphonuclear leukocyte (PMN) infiltration in models of peritonitis and reduce PMN migration at nanomolar concentrations. nih.gov Furthermore, metabolomic studies have revealed other EPA metabolites, such as 18-hydroxy-eicosapentaenoic acid (18-HEPE) and 17,18-epoxy-eicosatetraenoic acid (17,18-EEQ), which are produced via the cytochrome P450 pathway and have demonstrated protective effects against atherosclerosis by reducing endothelial activation. nih.gov

Future research will likely focus on:

Advanced Lipidomics: Utilizing sophisticated mass spectrometry-based lipidomics to identify and quantify the full spectrum of EPA-derived metabolites in various tissues and biological fluids.

Functional Characterization: Elucidating the specific biological functions and mechanisms of action of newly identified mediators in various physiological and pathological processes.

Biosynthetic Pathways: Mapping the enzymatic pathways responsible for the generation of these novel lipids and understanding their regulation.

Table 1: Novel Bioactive Lipids Derived from Eicosapentaenoic Acid

Bioactive LipidPrecursorKey Biosynthetic Enzyme(s)Reported Biological Activity
Resolvin E1 (RvE1)18-HEPE5-lipoxygenase (5-LOX)Potent anti-inflammatory and pro-resolving effects. nih.gov
Resolvin E2 (RvE2)18-HEPE5-lipoxygenase (5-LOX)Anti-inflammatory and pro-resolving actions. nih.gov
18-HEPEEPACytochrome P450Precursor to E-series resolvins; reduces endothelial activation. nih.gov
17,18-EEQEPACytochrome P450Reduces endothelial activation and protects against atherosclerosis. nih.gov
12-OH-17,18-EpETEEPAOmega-3 epoxygenation pathwayPotent anti-inflammatory properties, blocks PMN infiltration. nih.gov

Personalized Medicine Approaches based on Eicosapentaenoic Acid Metabolism

The response to EPA supplementation can vary significantly among individuals, suggesting that a one-size-fits-all approach may not be optimal. Personalized medicine aims to tailor interventions based on an individual's unique genetic makeup, metabolism, and lifestyle. Genetic variations, particularly in the genes encoding for fatty acid desaturases (FADS1 and FADS2), can influence the endogenous production of long-chain polyunsaturated fatty acids like EPA from its precursor, alpha-linolenic acid. nih.gov

Polymorphisms in these genes can affect the levels of EPA and other omega-3 fatty acids in tissues and plasma. nih.gov For instance, certain FADS variants are associated with lower levels of EPA and docosahexaenoic acid (DHA). nih.gov Similarly, genetic variations in enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), can modulate the effects of EPA. nih.govresearchgate.net The APOE genotype is also emerging as an important factor influencing the response to EPA, particularly in relation to cognitive benefits and triglyceride-lowering effects. nih.gov

Future research in this area will likely involve:

Pharmacogenomics: Identifying genetic markers that predict an individual's response to EPA supplementation, allowing for more targeted and effective interventions. nih.gov

Nutrigenetics: Understanding how dietary intake of EPA interacts with an individual's genetic background to influence health outcomes.

Biomarker Development: Identifying reliable biomarkers of EPA status and metabolic response to guide personalized recommendations.

Advanced Omics Integration for Systems-Level Understanding of Eicosapentaenoic Acid Effects

To gain a comprehensive understanding of the multifaceted effects of EPA, a systems-level approach is necessary. This involves the integration of various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. By combining these datasets, researchers can construct a more complete picture of how EPA influences cellular and physiological processes.

Metabolomic studies have already begun to reveal the impact of EPA on various metabolic pathways. For example, supplementation with EPA has been shown to significantly lower the levels of tricarboxylic acid (TCA) cycle intermediates such as fumarate (B1241708) and α-ketoglutarate. nih.gov Proteomic analyses can identify changes in protein expression in response to EPA, providing insights into its mechanisms of action. For instance, in endothelial cells challenged with an inflammatory stimulus, EPA was found to modulate the expression of 327 proteins, including those involved in nitric oxide production and neutrophil degranulation. ahajournals.org

Future directions in this field include:

Multi-Omics Data Integration: Developing sophisticated bioinformatics tools to integrate large datasets from different omics platforms.

Network Biology: Constructing and analyzing biological networks to identify key pathways and molecules that are modulated by EPA.

Translational Omics: Applying omics-based findings to develop novel diagnostic and therapeutic strategies related to EPA.

Development of Targeted Delivery Systems for Eicosapentaenoic Acid

The bioavailability and efficacy of EPA can be influenced by its chemical form and delivery method. While traditionally consumed as part of fish oil in triglyceride or ethyl ester forms, research is exploring novel delivery systems to enhance its absorption, stability, and targeted delivery to specific tissues. wikipedia.org

Advanced delivery systems such as nanoparticles, liposomes, and emulsions are being investigated to improve the therapeutic potential of EPA. For example, nanoformulations can increase the surface area for absorption and protect EPA from degradation in the gastrointestinal tract. The form of EPA also plays a role in its bioavailability, with studies suggesting that EPA in a lysophosphatidylcholine (B164491) (LPC) form may be more efficiently absorbed than triglyceride forms. wikipedia.org

Future research in this area will focus on:

Novel Formulations: Designing and testing new formulations of EPA with improved physicochemical properties.

Tissue-Specific Targeting: Developing delivery systems that can specifically target EPA to tissues of interest, such as the brain or inflamed joints.

Controlled Release: Engineering delivery systems that provide a sustained release of EPA over time, optimizing its therapeutic effects.

Exploration of Eicosapentaenoic Acid in Emerging Disease Areas

While the cardiovascular benefits of EPA are well-established, its therapeutic potential in other disease areas is an active area of investigation. The anti-inflammatory and immunomodulatory properties of EPA make it a promising candidate for the management of autoimmune diseases. Studies have shown that EPA supplementation can ameliorate symptoms in mouse models of systemic lupus erythematosus (SLE) by remodeling the lipid composition and fluidity of B cell membranes, thereby inhibiting their differentiation into autoantibody-producing plasma cells. frontiersin.orgnagoya-u.ac.jp EPA has also been reported to have beneficial roles in other autoimmune conditions like rheumatoid arthritis and multiple sclerosis. frontiersin.orgcaringsunshine.com

The role of EPA in oncology is another emerging field. Research suggests that EPA and its metabolites can interfere with drug resistance in glioma cells and enhance the effects of chemotherapy. mdpi.com Furthermore, EPA is being investigated for its potential to modulate immune responses in the context of cancer therapy.

Future research will likely expand to:

Neurodegenerative Diseases: Investigating the potential of EPA to mitigate neuroinflammation and neuronal damage in conditions like Alzheimer's and Parkinson's disease.

Infectious Diseases: Exploring the role of EPA in modulating the host immune response to various pathogens.

Mental Health: Further elucidating the mechanisms by which EPA exerts its antidepressant effects and exploring its potential in other psychiatric disorders. webmd.com

Sustainable Production and Bioremediation Innovations for Eicosapentaenoic Acid

The primary commercial source of EPA is fish oil, which raises concerns about sustainability due to overfishing and marine pollution. nih.govh1.co Consequently, there is a growing interest in developing sustainable, land-based sources of EPA. Biotechnological approaches using microorganisms such as microalgae, bacteria, and fungi are showing great promise. tandfonline.com

Metabolic engineering of the oleaginous yeast Yarrowia lipolytica has been particularly successful. By overexpressing a combination of enzymes involved in the EPA biosynthesis pathway, researchers have created strains capable of producing high levels of EPA, with some strains achieving EPA content of over 25% of their dry cell weight. nih.govaocs.org This technology provides a clean, sustainable, and scalable alternative to fish-derived EPA. h1.cospringerprofessional.de Microalgae are another promising source, and research is focused on optimizing cultivation and extraction techniques within a biorefinery concept to maximize the valorization of algal biomass. nih.gov

Future innovations in this area will likely include:

Strain Improvement: Utilizing advanced genetic engineering tools like CRISPR-Cas9 to further enhance EPA production in microbial hosts.

Bioprocess Optimization: Developing more efficient and cost-effective fermentation and cultivation processes for large-scale production. springerprofessional.de

Bioremediation Applications: Exploring the potential of EPA-producing microorganisms for the bioremediation of contaminated environments.

Table 2: Microorganisms for Sustainable EPA Production

Microorganism TypeExample Species/StrainProduction MethodKey Advantages
YeastYarrowia lipolyticaMetabolic Engineering & FermentationHigh EPA yield, sustainable, scalable. nih.govh1.coresearchgate.net
MicroalgaePicochlorum sp., Microchloropsis sp.Photosynthetic CultivationSustainable, potential for co-product generation. nih.govmdpi.com
BacteriaGenetically engineered strainsFermentationPotential for rapid growth and high productivity. tandfonline.com
FungiVarious strainsFermentationDiverse metabolic capabilities. tandfonline.com

Comparative Studies on Eicosapentaenoic Acid and Docosahexaenoic Acid Differential Effects

Eicosapentaenoic acid and docosahexaenoic acid (DHA) are the two major omega-3 fatty acids found in fish oil, and while they often occur together, they exhibit distinct physiological effects. Understanding these differences is crucial for tailoring therapeutic interventions.

Systematic reviews and clinical trials have highlighted several differential effects:

Lipid Metabolism: Both EPA and DHA lower triglyceride levels, with some evidence suggesting DHA may have a slightly greater effect. nih.govfrontiersin.orgfrontiersin.org However, DHA tends to raise low-density lipoprotein (LDL) cholesterol more than EPA, although it also increases the size of LDL particles, which may render them less atherogenic. frontiersin.orgmdpi.com DHA also appears to increase high-density lipoprotein (HDL) cholesterol more effectively than EPA. nih.gov

Cardiovascular Function: DHA seems to be more effective than EPA at lowering blood pressure and heart rate. frontiersin.orgmdpi.comnih.gov While both inhibit platelet activity, DHA may have a greater impact on improving vascular function. nih.govmdpi.com

Inflammation: The comparative effects of EPA and DHA on inflammatory markers are less clear, with some studies suggesting DHA has a stronger anti-inflammatory effect, while others find their effects to be similar. nih.govtufts.edu EPA is a direct competitor with arachidonic acid for enzymes like cyclooxygenase and lipoxygenase, which is a key mechanism for reducing the production of pro-inflammatory eicosanoids. psychologytoday.com

Future research should focus on:

Head-to-Head Clinical Trials: Conducting more large-scale, high-quality randomized controlled trials that directly compare the effects of purified EPA and DHA on a wide range of clinical endpoints. frontiersin.org

Mechanistic Studies: Investigating the molecular mechanisms that underlie the differential effects of EPA and DHA on cellular signaling, gene expression, and metabolic pathways.

Population-Specific Effects: Examining whether the differential effects of EPA and DHA vary across different populations based on factors like age, sex, and genetic background.

Table 3: Comparative Effects of Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA)

ParameterEffect of EPAEffect of DHA
TriglyceridesLowersLowers (potentially to a greater extent than EPA). nih.govfrontiersin.orgfrontiersin.org
LDL CholesterolMinimal effectIncreases. nih.govfrontiersin.org
HDL CholesterolMinimal effectIncreases. nih.govfrontiersin.org
Blood PressureMinimal effectLowers more effectively than EPA. mdpi.comnih.gov
Heart RateMinimal effectLowers more effectively than EPA. nih.govmdpi.com
Platelet AggregationInhibitsInhibits (potentially more effectively than EPA). cambridge.org
InflammationReducesReduces (some studies suggest a stronger effect than EPA). tufts.edu

Q & A

Q. What experimental designs are optimal for maximizing EPA yield in microbial production systems?

Methodological approaches include statistically-based designs like Plackett-Burman screening to identify critical variables (e.g., NaCl, pH, temperature) and central composite designs to model interactions. These methods enable optimization of parameters such as salinity (8–14 g/L NaCl) and temperature (18–19.8°C) for EPA productivity up to 28 mg/L/day in Nitzschia laevis . Verification via response surface analysis ensures model validity.

Q. Which analytical techniques are most reliable for quantifying EPA and its derivatives in pharmaceutical formulations?

Reverse-phase HPLC-MS/MS is validated for quantifying EPA ethyl esters, ensuring precision in pharmaceutical quality control. Simulated moving bed (SMB) chromatography further separates EPA ethyl esters from structurally similar compounds like docosahexaenoic acid (DHA) . Regulatory compliance requires traceability to pharmacopeial standards (e.g., USP, EP).

Q. How do regional dietary patterns influence EPA levels in human populations, and what confounders must be controlled?

Observational studies should stratify populations by fish consumption (e.g., eastern vs. western Finland) and measure EPA in cholesterol esters via gas chromatography. Confounding variables like age, socioeconomic status, and concurrent ω-6 PUFA intake must be adjusted using multivariate regression .

Q. What methodologies are recommended for isolating EPA from complex biological matrices?

Solid-phase extraction (SPE) with C18 cartridges followed by derivatization (e.g., methyl esterification) enhances GC-MS detection. For cell cultures, lyophilization and solvent partitioning (chloroform-methanol) improve lipid recovery .

Advanced Research Questions

Q. How can conflicting data on EPA’s efficacy in neurological disorders be reconciled across study designs?

Meta-analyses should differentiate observational studies (correlational) from randomized controlled trials (RCTs). For example, inverse associations between EPA and depression in observational cohorts may lack causal evidence; RCTs require standardized dosing (1–4 g/day) and blinding to minimize placebo effects .

Q. What molecular mechanisms underlie EPA’s anti-inflammatory effects in hyperglycemic conditions?

In vitro models (e.g., high glucose-treated podocytes) reveal EPA downregulates SREBP1/TLR4/MyD88 signaling, reducing ROS and apoptosis. Knockdown experiments (SREBP1 overexpression) validate pathway specificity. Transcriptomic profiling (RNA-seq) and phosphoproteomics further elucidate upstream regulators .

Q. How can multi-omics approaches enhance understanding of EPA’s metabolic integration?

Integrate lipidomics (LC-MS-based lipid profiling) with metabolomics (NMR) to map EPA incorporation into cell membranes. Flux balance analysis (FBA) models predict EPA’s impact on prostaglandin and leukotriene synthesis in immune cells .

Q. What statistical strategies address heterogeneity in EPA clinical trial outcomes?

Subgroup analyses by baseline EPA status (e.g., erythrocyte membrane levels) and dose-response modeling improve trial interpretability. Bayesian hierarchical models account for inter-study variability in meta-analyses .

Q. How do EPA’s enantiomeric forms influence bioavailability and therapeutic activity?

Chiral chromatography (e.g., using amylose-based columns) separates EPA enantiomers. Pharmacokinetic studies in rodent models compare absorption rates and tissue distribution, while in vitro assays (e.g., COX-2 inhibition) assess stereospecific activity .

What criteria define a rigorous research question for EPA-related mechanistic studies?

Apply the FINER framework:

  • Feasibility : Ensure access to EPA-certified reference materials (e.g., NIST standards) .
  • Novelty : Address gaps, such as EPA’s epigenetic modulation in cancer.
  • Ethical : Use in silico models (e.g., molecular docking) before animal trials .

Methodological Best Practices

Q. How should researchers handle raw data discrepancies in EPA production studies?

Document instrument calibration (e.g., GC-MS tuning with internal standards) and outliers via Grubbs’ test. Replicate experiments under controlled conditions (e.g., fixed pH ±0.1) to distinguish technical noise from biological variation .

Q. What protocols ensure reproducibility in EPA-enriched dietary intervention studies?

Standardize EPA source (e.g., ethyl ester vs. triglyceride form), storage conditions (−80°C under nitrogen), and blinding procedures. Publish full protocols via platforms like *Protocols.io * to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.